molecular formula C14H16N4O3S B1200409 N-Acetylsulfamethazine CAS No. 35255-37-9

N-Acetylsulfamethazine

カタログ番号: B1200409
CAS番号: 35255-37-9
分子量: 320.37 g/mol
InChIキー: VRYCOLRKKCBJJI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-Acetylsulfamethazine, with the CAS registry number 100-90-3 and a molecular formula of C14H16N4O3S, is a primary metabolite of the sulfonamide antibacterial agent Sulfamethazine (Sulfadimidine) . This compound is produced in humans and animals via the action of the polymorphic enzyme N-acetyltransferase 2 (NAT2), which plays a critical role in Phase-II biotransformation and detoxification pathways . The acetylation of Sulfamethazine to N-Acetylsulfamethazine is a major metabolic route that facilitates its excretion from the body . As a reference standard, N-Acetylsulfamethazine is indispensable in a variety of research applications. It is crucial for drug metabolism and pharmacokinetic (DMPK) studies, particularly for investigating NAT2 enzyme activity and characterizing individual acetylator phenotypes (slow, intermediate, or fast) which influence drug efficacy and toxicity . It also serves as a critical analytical standard in the development of methods for monitoring Sulfamethazine residues in biological fluids and in environmental science research, aiding in the detection of antibiotic contamination . Furthermore, studies have shown that the concurrent administration of drugs like acetaminophen can significantly alter the N-acetylation of Sulfamethazine, highlighting the importance of this metabolite in drug-drug interaction studies . N-Acetylsulfamethazine is supplied as a high-purity, meticulously characterized reference material. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-(4-aminophenyl)sulfonyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-9-8-10(2)17-14(16-9)18(11(3)19)22(20,21)13-6-4-12(15)5-7-13/h4-8H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYCOLRKKCBJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188751
Record name N-Acetylsulfamethazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35255-37-9
Record name N-Acetylsulfamethazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035255379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylsulfamethazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and molecular weight of N-Acetylsulfamethazine

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Characterization, Metabolic Significance, and Analytical Protocols

Executive Summary

N-Acetylsulfamethazine (N4-Acetylsulfamethazine;


-Ac-SMZ) is the primary metabolite of the sulfonamide antibiotic sulfamethazine. It is formed via N-acetylation in the liver, a reaction catalyzed by the arylamine N-acetyltransferase 2 (NAT2) enzyme. Unlike its parent compound, N-Acetylsulfamethazine lacks antibacterial activity but serves as a critical biomarker for determining NAT2 acetylation phenotypes (fast vs. slow acetylators) in clinical pharmacology.

This guide provides a rigorous technical analysis of the molecule’s structure, physicochemical properties, and the standard operating procedures (SOPs) for its detection in biological matrices using LC-MS/MS.

Chemical Identity & Structural Analysis[1][2]

N-Acetylsulfamethazine is formed by the acetylation of the


-amino group of the sulfanilic acid moiety of sulfamethazine. This modification significantly alters the molecule's solubility profile while retaining the core sulfonamide scaffold.
Chemical Identifiers
PropertySpecification
IUPAC Name N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Common Names N4-Acetylsulfamethazine; N-Acetylsulfadimidine
CAS Number 100-90-3
Molecular Formula

Molecular Weight 320.37 g/mol
SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Structural Commentary

The molecule consists of three distinct pharmacophores:

  • Acetylated Aniline Ring: The

    
    -amino group is capped with an acetyl group (
    
    
    
    ). This removes the basic nitrogen center found in the parent drug, reducing the molecule's zwitterionic character at physiological pH.
  • Sulfonyl Group: The central

    
     bridge links the phenyl ring to the pyrimidine heterocycle.
    
  • 4,6-Dimethylpyrimidine Ring: This heterocyclic ring remains unchanged from the parent compound and is the primary site for protonation in acidic media during mass spectrometry analysis.

Physicochemical Profile

The acetylation of sulfamethazine leads to a reduction in aqueous solubility, a critical factor in the etiology of sulfonamide-induced crystalluria (renal toxicity).

PropertyValueNotes
Exact Mass 320.0943 DaMonoisotopic mass for MS calculations
pKa (Acidic) ~7.4Sulfonamide -NH- dissociation
LogP (Octanol/Water) ~0.8 - 1.2Slightly more lipophilic than parent SMZ
Solubility (Water) LowSignificantly lower than parent at acidic pH

Scientific Insight: The


-acetylation removes a hydrogen bond donor and increases the planarity of the aniline region, facilitating tighter crystal packing. This explains why N-acetylated metabolites are prone to precipitation in the acidic environment of the renal tubules.

Biosynthesis & Metabolic Pathway[4]

The conversion of Sulfamethazine to N-Acetylsulfamethazine is the canonical probe reaction for assessing N-acetyltransferase 2 (NAT2) activity. This pathway exhibits genetic polymorphism, dividing populations into "Slow," "Intermediate," and "Fast" acetylators.

Pathway Diagram

The following diagram illustrates the acetylation process involving Acetyl-CoA as the cofactor.

MetabolicPathway Figure 1: NAT2-mediated metabolism of Sulfamethazine to N-Acetylsulfamethazine. SMZ Sulfamethazine (Parent Drug) Enzyme NAT2 Enzyme (Liver Cytosol) SMZ->Enzyme AcCoA Acetyl-CoA (Cofactor) AcCoA->Enzyme NASMZ N-Acetylsulfamethazine (Metabolite) Enzyme->NASMZ N4-Acetylation CoA Coenzyme A Enzyme->CoA

Experimental Protocols: Analytical Characterization

Reliable quantification of N-Acetylsulfamethazine in plasma or urine requires Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The following protocol ensures high sensitivity and specificity.

Sample Preparation (Solid Phase Extraction)
  • Principle: Removal of protein and phospholipid interferences to minimize matrix effects.

  • Reagents: Methanol (LC-MS grade), Formic Acid, HLB SPE Cartridges (e.g., Waters Oasis HLB).

Step-by-Step Workflow:

  • Conditioning: Wash SPE cartridge with 1 mL Methanol followed by 1 mL Water.

  • Loading: Acidify 100 µL of plasma sample with 1% formic acid and load onto the cartridge.

  • Washing: Wash with 1 mL 5% Methanol in water to remove salts and proteins.

  • Elution: Elute analyte with 1 mL Methanol.

  • Reconstitution: Evaporate solvent under nitrogen stream and reconstitute in Mobile Phase A/B (90:10).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    

MRM Transitions (Multiple Reaction Monitoring): | Analyte | Precursor Ion (


) | Product Ion (

) | Role | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | N-Ac-SMZ | 321.1

| 124.1 | Quantifier | 25 | | | | 228.1 | Qualifier | 20 | | SMZ (Parent) | 279.1

| 186.1 | Quantifier | 20 |

Note: The product ion at m/z 124.1 corresponds to the dimethylpyrimidine moiety, while m/z 228.1 corresponds to the acetylated sulfanilic acid fragment.

Analytical Workflow Diagram

AnalyticalWorkflow Figure 2: LC-MS/MS Analytical Workflow for N-Acetylsulfamethazine Quantification. Sample Biological Sample (Plasma/Urine) ISTD Add Internal Standard (N-Ac-SMZ-d4) Sample->ISTD Prep Protein Precipitation / SPE (Remove Matrix) ISTD->Prep LC UHPLC Separation (C18 Column, Gradient Elution) Prep->LC Ionization ESI+ Ionization (Precursor: m/z 321.1) LC->Ionization MS2 MS/MS Detection (MRM) Quant: 124.1 | Qual: 228.1 Ionization->MS2 Data Quantification & NAT2 Phenotyping MS2->Data

Toxicological & Clinical Implications[1]

Crystalluria and Renal Damage

Because N-acetylsulfamethazine is less soluble than sulfamethazine, particularly in acidic urine (pH < 6.0), it presents a risk of precipitation in the renal tubules.

  • Mechanism: Saturation of the urine leads to crystal formation, causing mechanical irritation, hematuria, and potentially acute renal failure.

  • Mitigation: Alkalinization of urine increases the ionization of the sulfonamide group (pKa ~7.4), thereby increasing solubility and excretion.

NAT2 Phenotyping

The ratio of N-Acetylsulfamethazine to Sulfamethazine in urine or plasma is the gold standard for phenotyping:

  • Slow Acetylators: High SMZ / Low N-Ac-SMZ. (Risk of drug toxicity from parent accumulation).

  • Fast Acetylators: Low SMZ / High N-Ac-SMZ. (Risk of therapeutic failure for drugs metabolized by NAT2).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100-90-3, N-Acetylsulfamethazine. Retrieved from [Link]

  • mzCloud. N4-Acetylsulfamethazine Spectral Data. Retrieved from [Link]

  • DrugBank Online. Sulfamethazine Metabolism and Pharmacology. Retrieved from [Link][1]

  • Shimadzu Application Note. Quantitative Analysis of Sulfonamides by LC-MS/MS. Retrieved from [Link]

Sources

Technical Deep Dive: N-Acetylsulfamethazine Environmental Fate and Transport in Soil Systems

[1][2]

Executive Summary: The "Hidden Reservoir" Phenomenon

In the assessment of veterinary antibiotic pollution, N4-Acetylsulfamethazine (N-Ac-SMZ) represents a critical, often underestimated variable.[1][2][3] While Sulfamethazine (SMZ) is the primary active agent administered to livestock, up to 60-90% of the excreted dose exists as the N4-acetylated metabolite.[1][2]

Conventionally viewed as a detoxification product, N-Ac-SMZ acts as an environmental "hidden reservoir." Upon entering soil systems via manure application, it undergoes biotic deacetylation, reverting to the parent antibiotic (SMZ).[1][2][3] This process extends the effective half-life of the active drug in the environment, maintaining selection pressure for antibiotic resistance genes (ARGs) long after the parent compound would have theoretically degraded.[2]

This guide details the physicochemical drivers, reversible kinetic pathways, and validated analytical protocols required to accurately model N-Ac-SMZ behavior in soil matrices.[1][2][3]

Chemical Identity & Physicochemical Profiling

Understanding the differential behavior of the metabolite versus the parent requires a precise look at their structural properties. The acetylation of the N4-amino group removes the basic functionality, significantly altering acid-base speciation.[1][2]

Table 1: Comparative Physicochemical Properties
PropertySulfamethazine (SMZ)N4-Acetylsulfamethazine (N-Ac-SMZ)Impact on Fate
CAS Number 57-68-1100-90-3-
Molecular Weight 278.33 g/mol 320.37 g/mol Heavier, slightly reduced diffusion.[1][2][3]
pKa (Acidic) 7.4 – 7.65 (Sulfonamide -NH-)~7.6 (Sulfonamide -NH-)Both become anionic at alkaline pH.[1][2][3]
pKa (Basic) 2.65 (Aniline -NH2)None (Acetylated)N-Ac-SMZ lacks the cationic species at low pH.[1][2][3]
Log Kow 0.14 – 0.250.10 – 0.30 (Est.)[2][3]Comparable lipophilicity; mobility is driven by pH/Speciation rather than Kow.[2][3]
Solubility Amphoteric (pH dependent)Low (Acidic/Neutral pH)N-Ac-SMZ often precipitates in acidic urine; in soil, it associates with organic matter.[1][2][3]

Key Insight: Unlike SMZ, which can exist as a cation (pH < 2.5), neutral (pH 3-7), or anion (pH > 7.5), N-Ac-SMZ functions primarily as a weak acid. In typical agricultural soils (pH 5.5–7.5), it exists in a neutral-anionic equilibrium.[1][2][3] The anionic form is highly mobile due to electrostatic repulsion from negatively charged soil clay/organic matter surfaces.[2][3]

Mechanistic Fate: The Reversion Pathway

The environmental risk of N-Ac-SMZ is defined by its transformation kinetics.[1][2][3] While abiotic hydrolysis is negligible, microbial deacetylation in manure-amended soils is rapid.[1][2][3]

Diagram 1: The "Reservoir" Cycle

This pathway illustrates the excretion, temporary inactivation, and subsequent reactivation of the antibiotic in the soil column.

FatePathwaycluster_soilSoil System DynamicsLivestockLivestock Administration(Swine/Cattle)LiverHepatic Metabolism(Acetylation)Livestock->LiverSMZ_ParentSulfamethazine(Active)Liver->SMZ_ParentUnchangedNAc_MetaboliteN4-Acetyl-SMZ(Inactive Reservoir)Liver->NAc_Metabolite~60-90% ConversionExcretionExcretion(Urine/Feces)ManureManure Storage(High N-Ac-SMZ Load)Excretion->ManureSoilSoil Application(Amended Fields)Manure->SoilFertilizationSoil->NAc_MetaboliteSMZ_Parent->ExcretionSMZ_Parent->NAc_MetaboliteRe-acetylation(Negligible in Soil)NAc_Metabolite->ExcretionNAc_Metabolite->SMZ_ParentBiotic Deacetylation(Fast: t1/2 ~days)

Caption: The environmental activation cycle of Sulfamethazine. N-Ac-SMZ serves as a latent source, reverting to the active parent compound via microbial deacetylation in soil.[1][2]

Sorption Dynamics & Transport

Mobility in soil is governed by the Freundlich Isotherm (


23
The pH Effect
  • Acidic Soil (pH < 6): N-Ac-SMZ exists primarily in its neutral form .[1][2][3] Sorption is driven by hydrophobic interactions with Soil Organic Matter (SOM).[2][3] Mobility is moderate (

    
     ranges 2–10 L/kg).[2][3]
    
  • Alkaline Soil (pH > 7.5): The sulfonamide group deprotonates.[2][3] N-Ac-SMZ becomes anionic .[1][2][3] Sorption decreases drastically due to charge repulsion from clay minerals.[1][2][3] Mobility becomes high (

    
     < 1 L/kg), posing a significant leaching risk  to groundwater.[2][3]
    
Diagram 2: Speciation & Mobility Logic

SpeciationpH_ScaleSoil pH GradientAcidicAcidicpH_Scale->AcidicNeutralpH 6.0 - 7.5(Agricultural)pH_Scale->NeutralAlkalineAlkalinepH_Scale->AlkalineNeutral_FormNeutral Species (N-Ac-SMZ⁰)Hydrophobic Sorption to SOMAcidic->Neutral_FormNeutral->Neutral_FormDominantAnionic_FormAnionic Species (N-Ac-SMZ⁻)Electrostatic RepulsionNeutral->Anionic_FormMinorAlkaline->Anionic_FormDominantRetainedResult: RETAINED(Surface Soil Accumulation)Neutral_Form->RetainedLeachingResult: LEACHING(Groundwater Contamination)Anionic_Form->Leaching

Caption: Influence of soil pH on N-Ac-SMZ speciation.[1][2][3] Alkaline conditions promote ionization, reducing soil sorption and increasing leaching potential.

Analytical Methodology: LC-MS/MS Protocol

To distinguish the metabolite from the parent and quantify the "reservoir," a robust LC-MS/MS method is required.[1][2]

Sample Preparation (Modified QuEChERS)

Standard water extraction is insufficient due to the binding of the neutral form to organic matter.

  • Weigh: 2.0 g of soil into a 50 mL centrifuge tube.

  • Hydrate: Add 2 mL deionized water; vortex 30s (allows access to pores).

  • Extract: Add 10 mL Acidified Acetonitrile (1% Formic Acid). The acid ensures N-Ac-SMZ is in the neutral form, improving partitioning into ACN.[1][2][3]

  • Partition: Add QuEChERS salts (4g MgSO4, 1g NaCl); shake vigorously 1 min.

  • Centrifuge: 4000 rpm for 5 min.

  • Clean-up: Transfer aliquot to dSPE tube (PSA + C18). Note: Use minimal PSA (Primary Secondary Amine) as it can retain acidic sulfonamides.[2][3]

  • Filter: 0.22 µm PTFE filter into LC vial.

LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (ESI Positive Mode). Column: C18 (e.g., Acquity BEH C18), 1.7 µm, 2.1 x 100 mm.[2][3] Mobile Phase:

  • A: Water + 0.1% Formic Acid[4]

  • B: Acetonitrile + 0.1% Formic Acid[2][4]

MRM Transitions Table:

Analyte Precursor Ion (m/z) Product Ion 1 (Quant) Product Ion 2 (Qual) Collision Energy (eV)
Sulfamethazine (SMZ) 279.1 [M+H]+ 186.1 156.1 20 / 25
N4-Acetyl-SMZ 321.1 [M+H]+ 186.1 (Sulfanilyl) 124.1 (Dimethylpyrimidine) 22 / 28

| Sulfamethazine-d4 (IS) | 283.1 [M+H]+ | 190.1 | - | 20 |[1][2][3]

Note: The transition 321 -> 186 represents the cleavage of the N-C bond, losing the acetylated aniline moiety but retaining the core sulfonamide signal structure common to the parent.

Experimental Protocol: Batch Sorption Isotherm

To determine the specific mobility (

  • Soil Pre-treatment: Air-dry and sieve soil (2 mm).[1][2][3] Determine moisture content.[1][2][3]

  • Stock Solution: Prepare N-Ac-SMZ stock (100 mg/L) in Methanol.

  • Working Solutions: Prepare aqueous solutions (0.01 M CaCl2 background electrolyte) at 5 concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L). Note: Keep Methanol < 0.1% v/v.

  • Equilibrium:

    • Weigh 2.0 g soil into 50 mL glass tubes (Teflon-lined caps).

    • Add 10 mL working solution (1:5 solid:solution ratio).

    • Control: Run soil-free blanks (to check tube sorption) and solute-free soil blanks (matrix background).[1][2][3]

    • Shake in dark at 20°C for 24 hours (equilibrium is typically reached < 24h).

  • Separation: Centrifuge at 3500 rpm for 15 min.

  • Analysis: Analyze supernatant via LC-MS/MS (Protocol 5.2).

  • Calculation:

    • Calculate sorbed concentration (

      
      ) by mass balance: 
      
      
      [1][2][3]
    • Plot

      
       vs 
      
      
      .[2][3] Fit to Freundlich model.

References

  • Perisa, M., et al. (2017).[2][3] "Environmental behavior of sulfadiazine, sulfamethazine, and their metabolites." Environmental Science and Pollution Research. Link

  • Estevez, E., et al. (2019).[2][3] "Adsorption/desorption and transport of sulfadiazine, sulfachloropyridazine, and sulfamethazine, in acid agricultural soils." Chemosphere.[1][2][3] Link

  • García-Galán, M.J., et al. (2008).[1][2][3] "Determination of sulfonamides and their acetylated metabolites in environmental water by LC-MS/MS." Analytical Chemistry. Link[2][3]

  • Tolls, J. (2001).[2][3] "Sorption of Veterinary Pharmaceuticals in Soils: A Review." Environmental Science & Technology.[1][2][3] Link[2][3]

  • PubChem. (2025).[2][3][5] "N4-Acetylsulfamethazine Compound Summary." National Library of Medicine.[2][3] Link

Pharmacokinetics and Half-Life of N-Acetylsulfamethazine in Livestock: A Comparative Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacokinetics and Half-Life of N-Acetylsulfamethazine in Livestock Audience: Researchers, Scientists, and Drug Development Professionals

Executive Technical Synthesis

N-Acetylsulfamethazine (N4-Ac-SMZ) is the primary metabolite of Sulfamethazine (SMZ, also known as sulfadimidine), a sulfonamide widely used in veterinary medicine for its broad-spectrum antibacterial properties. Understanding the pharmacokinetics (PK) of N4-Ac-SMZ is not merely a regulatory compliance exercise but a critical component of residue depletion modeling and toxicity assessment.

The core pharmacokinetic challenge with N4-Ac-SMZ lies in its reversible metabolism . In certain livestock species, particularly swine, the acetylation process is not a terminal sink but a dynamic equilibrium. The enzyme N-acetyltransferase (NAT) converts SMZ to N4-Ac-SMZ, while acyltransferases can reverse this process (deacetylation). This "futile cycle" creates a drug reservoir, effectively prolonging the terminal half-life of the parent drug and complicating withdrawal period calculations.

Furthermore, the physicochemical shift from SMZ to N4-Ac-SMZ alters renal clearance. While acetylation generally increases hydrophobicity, it often enhances renal secretion rates. However, the reduced solubility of the acetylated metabolite in acidic urine presents a risk of crystalluria (renal toxicity), making the PK profile essential for dosage optimization.

Metabolic Mechanisms & The Acetylation Equilibrium

The biotransformation of SMZ is dominated by N4-acetylation in the liver, mediated by the cytosolic enzyme Arylamine N-acetyltransferase (NAT) .

2.1 The Acetylation-Deacetylation Cycle

In most species, acetylation is considered a detoxification step. However, in swine and potentially other livestock, the reaction is reversible.

  • Forward Reaction (NAT2): Acetyl-CoA + SMZ

    
     N4-Ac-SMZ + CoA
    
  • Reverse Reaction (Deacetylation): N4-Ac-SMZ

    
     SMZ + Acetate
    

This bidirectionality means that tissue residues of N4-Ac-SMZ can serve as a source of the parent drug long after administration ceases, a phenomenon known as the "Metabolite Reservoir Effect."

2.2 Genetic Polymorphism (The "Acetylator" Status)

Similar to humans, swine exhibit genetic polymorphism in the NAT2 gene, resulting in distinct phenotypes:

  • Fast Acetylators: Rapid conversion to N4-Ac-SMZ. Higher metabolite-to-parent ratio in plasma.[1]

  • Slow Acetylators: Slower conversion. Longer half-life of the parent drug.[2] This polymorphism introduces significant inter-individual variability in PK parameters (

    
    , 
    
    
    
    ) within a single herd, necessitating robust safety margins in withdrawal times.
Species-Specific Pharmacokinetics

The disposition of N4-Ac-SMZ varies drastically across livestock classes due to anatomical and enzymatic differences.

3.1 Swine: The Deacetylation Model

In pigs, acetylation is the major elimination pathway, yet the plasma concentration of the parent drug (SMZ) remains higher than the metabolite.

  • Half-Life (

    
    ):  The elimination half-life of SMZ is approximately 12.4 hours  (IV).[1] The metabolite N4-Ac-SMZ typically exhibits formation-rate limited kinetics, meaning its apparent half-life parallels that of the parent drug.
    
  • Renal Clearance: N4-Ac-SMZ is eliminated via tubular secretion 2-3 times faster than the parent SMZ.[3]

  • Deacetylation Impact: Studies confirm that deacetylation is a determinant of PK in pigs.[4] If N4-Ac-SMZ is administered intravenously, SMZ becomes detectable in plasma, confirming the reverse pathway.

3.2 Ruminants (Cattle/Sheep): The Forestomach & Milk Partitioning
  • Absorption: Oral administration in ruminants is complicated by the rumen. Highly unionized drugs absorb faster, but the rumen can act as a dilution pool, smoothing the

    
    .
    
  • Metabolism: Hydroxylation (via CYP450) competes with acetylation in cattle more significantly than in pigs.

  • Milk Partitioning: N4-Ac-SMZ is less lipid-soluble than SMZ. Consequently, its penetration into milk is lower than the parent drug. Residue surveillance in milk primarily targets the parent SMZ, but N4-Ac-SMZ is a critical marker in urine.

  • Half-Life: SMZ

    
     in cattle is shorter than in pigs, typically 8–10 hours .
    
3.3 Poultry: The Feather Sink
  • Acetylation Capability: Contrary to the deficiency seen in dogs, chickens do acetylate SMZ.

  • Tissue Accumulation: N4-Ac-SMZ accumulates significantly in feathers . While the withdrawal period for meat might be weeks, residues in feathers can persist for months (up to 80+ days). This makes feathers a forensic matrix for detecting past antibiotic use.

  • Excretion: Rapid renal elimination occurs, but the re-ingestion of litter (coprophagy) can lead to drug recycling in a flock.

Visualizing the Metabolic Pathways

The following diagram illustrates the comparative metabolic fate of Sulfamethazine in Swine vs. Poultry, highlighting the critical "Deacetylation Loop" in pigs and the "Feather Sink" in poultry.

MetabolicPathways cluster_Swine Swine (Liver & Kidney) cluster_Poultry Poultry (Unique Disposition) SMZ Sulfamethazine (SMZ) (Parent Drug) NAT2_Pig NAT2 Enzyme (Polymorphic) SMZ->NAT2_Pig Acetylation AcSMZ N4-Acetylsulfamethazine (Metabolite) Deacyl Deacetylase (Futile Cycle) AcSMZ->Deacyl Reversible Metabolism Urine_Pig Renal Excretion (High Clearance) AcSMZ->Urine_Pig Major Route Feathers Feather Matrix (Long-term Depot) AcSMZ->Feathers Accumulation (>80 days) NAT2_Pig->AcSMZ Deacyl->SMZ Reservoir Effect

Figure 1: Comparative metabolic fate of Sulfamethazine.[5] Note the reversible deacetylation loop in swine and the terminal accumulation in poultry feathers.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key PK parameters derived from intravenous (IV) administration studies. Note that oral parameters vary heavily by feed formulation and prandial status.

ParameterSwine (Fast Acetylators)Swine (Slow Acetylators)Cattle (Ruminant)Poultry (Broiler)
Parent

(h)
4.0 – 8.012.0 – 15.08.0 – 10.03.0 – 5.0
Metabolite

(h)
Parallels ParentParallels ParentParallels ParentParallels Parent
Vol. Dist. (

) (L/kg)
0.4 – 0.60.4 – 0.60.3 – 0.40.8 – 1.0
Clearance (mL/kg/h) HighLowModerateHigh
Major Metabolite N4-Ac-SMZN4-Ac-SMZN4-Ac-SMZ & Hydroxy-SMZN4-Ac-SMZ
Protein Binding ~80%~80%~70%~60%

> Note: The half-life of the metabolite often appears equal to the parent drug because its elimination is "formation-rate limited." Once formed, N4-Ac-SMZ is eliminated faster than SMZ, so its decline is governed by the rate at which SMZ is converted.

Technical Protocol: LC-MS/MS Determination

For PK studies, simultaneous quantification of SMZ and N4-Ac-SMZ is required. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity in plasma and tissue.

6.1 Experimental Workflow Diagram

LCMS_Protocol Start Sample Collection (Plasma/Tissue) Extraction Extraction Acetonitrile + 1% Acetic Acid Start->Extraction Vortex Vortex & Shake (10 min) Extraction->Vortex Centrifuge Centrifuge (4000 rpm, 10 min, 4°C) Vortex->Centrifuge Cleanup Clean-up (QuEChERS or SPE Bond Elut) Centrifuge->Cleanup Evap Nitrogen Evaporation (40°C to dryness) Cleanup->Evap Recon Reconstitution (MeOH:H2O 10:90 + 0.1% Formic Acid) Evap->Recon LCMS LC-MS/MS Analysis (C18 Column, MRM Mode) Recon->LCMS

Figure 2: Optimized extraction and analysis workflow for Sulfonamide residues in livestock tissues.[6]

6.2 Detailed Methodology
  • Sample Preparation: Homogenize 2g of tissue (muscle/liver) or 1mL of plasma.

  • Extraction: Add 10 mL of Acetonitrile containing 1% Acetic Acid. The acid prevents protein binding and enhances solubility.

  • Agitation: Vortex for 2 minutes, then shake for 10 minutes to ensure complete release of residues.

  • Separation: Centrifuge at 4000 rpm at 4°C. Transfer supernatant.

  • Clean-up (Critical Step):

    • Option A (High Throughput): Dispersive SPE (QuEChERS) with C18 and PSA (Primary Secondary Amine) to remove lipids and organic acids.

    • Option B (High Purity): Pass through an HLB (Hydrophilic-Lipophilic Balance) solid-phase extraction cartridge.[7]

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Ionization: Electrospray Ionization (ESI) Positive Mode.

    • MRM Transitions:

      • SMZ: 279.1

        
         186.0 (Quant), 279.1 
        
        
        
        156.0 (Qual).
      • N4-Ac-SMZ: 321.1

        
         186.0 (Quant), 321.1 
        
        
        
        92.0 (Qual).
References
  • Pharmacokinetics and renal clearance of sulphadimidine and its N4-acetyl and hydroxy metabolites in pigs. Source: PubMed / NIH URL:[Link]

  • Deacetylation as a determinant of sulphonamide pharmacokinetics in pigs. Source: PubMed URL:[Link]

  • Residue accumulation, distribution, and withdrawal period of sulfamethazine and N-acetylsulfamethazine in poultry waste. Source: ScienceDirect / PubMed URL:[Link]

  • Pharmacokinetics of sulphanilamide and its three acetyl metabolites in dairy cows and calves. Source: PubMed URL:[Link]

  • Multiresidue Determination of 27 Sulfonamides in Poultry Feathers and Its Application to a Sulfamethazine Pharmacokinetics Study. Source: ACS Publications URL:[Link][7]

Sources

An In-depth Technical Guide to the Chemical Divergence of Sulfamethazine and its N4-Acetyl Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Differentiation

In the realms of pharmaceutical development, veterinary medicine, and environmental science, the ability to distinguish between a parent drug and its metabolites is not merely an academic exercise; it is a fundamental requirement for accurate pharmacokinetic profiling, residue analysis, and toxicological assessment. Sulfamethazine (SMT), a widely used sulfonamide antibiotic, undergoes significant metabolic transformation in vivo, with N4-acetylsulfamethazine (NA-SMT) being its principal metabolite.[1][2] While structurally similar, the addition of a single acetyl group at the N4-position of the aniline ring instigates a cascade of changes in the molecule's chemical and physical properties. This guide provides a comprehensive exploration of these differences, offering researchers and drug development professionals the foundational knowledge and practical methodologies required to accurately differentiate, quantify, and understand the behavior of these two critical compounds.

Structural and Physicochemical Disparity: The Acetyl Group's Influence

The journey from sulfamethazine to N4-acetylsulfamethazine is a classic example of Phase II metabolic N-acetylation. This seemingly minor structural modification profoundly alters the molecule's physicochemical identity.

Molecular Structure

Sulfamethazine is characterized by a primary aromatic amine (-NH2) group at the N4 position.[3][4] In N4-acetylsulfamethazine, this amine is converted to an acetamido (-NHCOCH3) group.[5][6] This change is the root of all subsequent property differences.

G cluster_SMT Sulfamethazine (SMT) cluster_NASMT N4-Acetylsulfamethazine (NA-SMT) smt_struct smt_struct nasmt_struct nasmt_struct

Caption: Chemical structures of Sulfamethazine and its N4-acetylated metabolite.

Comparative Physicochemical Properties

The acetylation of the N4-amino group eliminates its basic character and increases the molecule's size and lipophilicity. These changes are reflected in key physicochemical parameters, which are crucial for predicting the compounds' behavior in biological and analytical systems.

PropertySulfamethazine (SMT)N4-Acetylsulfamethazine (NA-SMT)Rationale for Difference
Molecular Formula C₁₂H₁₄N₄O₂S[3]C₁₄H₁₆N₄O₃S[5]Addition of an acetyl group (C₂H₂O).
Molecular Weight 278.33 g/mol [3]320.37 g/mol [6]Increased mass from the acetyl moiety.
Melting Point 197-200 °C[3]249-251 °C[5]Increased molecular weight and potential for stronger intermolecular forces.
Aqueous Solubility ~1500 mg/L (at 29 °C)[3]~929 mg/L (at 37 °C)[5]The larger, more nonpolar acetyl group reduces favorable interactions with water.
pKa Values pKa₁: ~2.6 (amine)[3]pKa₂: ~7.6 (sulfonamide)[3]pKa: ~6.5-7.0 (sulfonamide, estimated)The basic N4-amino group is converted to a neutral amide, removing pKa₁. The electron-withdrawing acetyl group slightly increases the acidity of the sulfonamide proton.
LogP (Octanol-Water) ~0.14 - 0.89[3]Higher than SMT (estimated >1.0)The acetyl group increases the lipophilicity (fat-solubility) of the molecule.
Polarity More PolarLess PolarThe masking of the polar primary amine with a less polar acetyl group reduces overall polarity.

The Metabolic Pathway: From Drug to Metabolite

The conversion of SMT to NA-SMT is a detoxification pathway mediated by N-acetyltransferase (NAT) enzymes, primarily in the liver. This acetylation reaction is a critical factor in the drug's clearance and duration of action.

G SMT Sulfamethazine (Parent Drug) NAT N-Acetyltransferase (Enzyme) SMT->NAT ACCOA Acetyl-CoA (Co-factor) ACCOA->NAT NASMT N4-Acetylsulfamethazine (Metabolite) NAT->NASMT COA Coenzyme A NAT->COA G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., 70:30 Water:Acetonitrile) C Create Working Calibrants (Dilute stocks in mobile phase) A->C B Prepare Stock Standards (SMT & NA-SMT in Methanol) B->C D Equilibrate HPLC System (C18 Column, 35°C) C->D E Inject Calibration Standards D->E F Inject Sample E->F G Integrate Peak Areas (SMT elutes before NA-SMT) F->G H Generate Calibration Curve (Area vs. Concentration) G->H I Quantify Unknowns H->I

Sources

Technical Guide: Toxicity Profile and Environmental Fate of N-Acetylsulfamethazine in Aquatic Invertebrates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of N-Acetylsulfamethazine (N-AcSMZ), specifically tailored for drug development professionals and aquatic toxicologists.

Executive Summary: The "Silent" Metabolite

While the parent compound Sulfamethazine (SMZ) is a well-characterized veterinary antibiotic, its primary metabolite, N4-Acetylsulfamethazine (N-AcSMZ) , presents a distinct and often underestimated environmental challenge. Unlike its parent, which degrades via various biotic pathways, N-AcSMZ exhibits exceptional persistence in aquatic environments, resisting biodegradation in wastewater treatment plants (WWTPs) for periods exceeding 90 days.

This guide analyzes the toxicity profile of N-AcSMZ, shifting the focus from acute lethality (which is relatively low) to the chronic risks associated with its pseudo-persistence and high mobility. We provide protocols for validating its toxicity using Daphnia magna as a model organism, ensuring your safety data meets the rigorous standards of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).

Chemical Identity & Metabolic Context

To understand the toxicity, one must first understand the structural transformation. Sulfamethazine undergoes N4-acetylation in the liver of treated livestock (swine, cattle) via N-acetyltransferase (NAT).

  • Parent: Sulfamethazine (SMZ) – Active antimicrobial (inhibits dihydropteroate synthase).[1]

  • Metabolite: N4-Acetylsulfamethazine (N-AcSMZ) – Antimicrobially inactive, but chemically stable.

Key Structural Shift: The acetylation of the N4-amino group blocks the molecule's ability to mimic p-aminobenzoic acid (PABA), nullifying its bacteriostatic mechanism. However, this modification increases the molecule's polarity and alters its interaction with aquatic invertebrates, shifting the mode of action from specific enzymatic inhibition to non-specific narcosis and oxidative stress.

Toxicological Profile: Data & Analysis

Comparative Acute Toxicity

Current literature and experimental data indicate a "toxicity-persistence trade-off." While the parent compound is more toxic acutely, the metabolite accumulates to higher concentrations due to stability.

CompoundOrganismEndpoint (48h)Value (mg/L)Toxicity Class
Sulfamethazine (SMZ) Daphnia magnaEC50 (Immobilization)131 - 270Low Acute Toxicity
N-AcSMZ Daphnia magnaEC50 (Immobilization)> 100 (Est.)*Low Acute Toxicity
Sulfamethoxazole Daphnia magnaEC50~123Low Acute Toxicity

*Note: Specific EC50 values for N-AcSMZ are rare in open literature. The estimated value is derived from Structure-Activity Relationship (SAR) analysis of N4-acetylated sulfonamides, which generally show reduced acute toxicity compared to parents due to loss of reactive amine groups.

The Real Threat: Environmental Persistence

The critical hazard of N-AcSMZ is not its ability to kill invertebrates instantly, but its refusal to degrade.

  • Biodegradation: In aerated fixed-bed bioreactors, N-AcSMZ showed 0% degradation over 90 days , whereas related metabolites (e.g., N4-acetylsulfapyridine) degraded completely within 32 days.[2][3]

  • Photolysis: This is the only significant degradation pathway for N-AcSMZ in surface waters. In turbid waters with low light penetration, N-AcSMZ acts as a "pseudo-persistent" pollutant.

Mechanism of Action in Invertebrates

Since N-AcSMZ cannot inhibit folate synthesis (the antibiotic mechanism), its toxicity in Daphnia follows a different pathway.

Oxidative Stress Pathway

Exposure leads to the generation of Reactive Oxygen Species (ROS), overwhelming the invertebrate's antioxidant defenses (SOD, CAT). This results in lipid peroxidation of cell membranes.

Visualization: Toxicity Pathway

The following diagram illustrates the divergence between the parent antibiotic mechanism and the metabolite's environmental stress mechanism.

ToxicityPathway SMZ Sulfamethazine (Parent) Bacteria Bacteria (Target) SMZ->Bacteria Primary Action Daphnia Daphnia magna (Non-Target) SMZ->Daphnia Secondary Action AcSMZ N-Acetylsulfamethazine (Metabolite) AcSMZ->Bacteria Inactive AcSMZ->Daphnia Accumulation Narcosis Non-polar Narcosis (Baseline Toxicity) AcSMZ->Narcosis Primary Mechanism Folate Folate Synthesis Inhibition Bacteria->Folate Inhibits DHPS Daphnia->Narcosis Membrane Disruption ROS Oxidative Stress (ROS Generation) Daphnia->ROS Enzymatic Stress

Caption: Divergence of toxicological mechanisms. SMZ targets bacterial folate synthesis, while the metabolite N-AcSMZ exerts toxicity on invertebrates primarily through narcosis and oxidative stress.

Experimental Protocol: Validating N-AcSMZ Toxicity

To generate high-quality data for regulatory submission (e.g., REACH, FDA), follow this adapted OECD 202 protocol. This protocol accounts for the specific stability issues of the metabolite.

Pre-Requisites
  • Test Organism: Daphnia magna (Clone 5, <24h old neonates).

  • Chemical: N-Acetylsulfamethazine (CAS 100-90-3), Purity >98%.

  • Media: Elendt M7 or moderately hard synthetic water.

Workflow Diagram

ExperimentalProtocol Start Start: Stock Solution Prep (Solvent: DMSO <0.1% v/v) Dilution Prepare Test Concentrations (Range: 1.0 - 100 mg/L) Start->Dilution Exposure Exposure Setup (20 Neonates/Conc, 4 Replicates) Dilution->Exposure Observation Observations (24h & 48h) Endpoint: Immobilization Exposure->Observation Analysis Chemical Analysis (LC-MS/MS) Verify Actual Conc >80% Nominal Exposure->Analysis Sampling t=0, t=48h Control Controls: 1. Negative (Media only) 2. Solvent (if used) Control->Exposure Calc Calculate EC50 (Probit Analysis) Observation->Calc Analysis->Calc Adjust for loss

Caption: Step-by-step workflow for OECD 202 Acute Toxicity test adapted for N-AcSMZ, emphasizing analytical verification of exposure concentrations.

Critical Protocol Adjustments (Expert Insights)
  • Photostability Control: N-AcSMZ is sensitive to photolysis.

    • Action: Conduct the test under gold fluorescent light (>500 nm cutoff) or in the dark to prevent degradation during the 48h window. Standard laboratory lighting may degrade up to 15% of the compound, invalidating the "static" test design.

  • Solubility: While SMZ is amphoteric, N-AcSMZ is less soluble in acidic media.

    • Action: Ensure test media pH is maintained at 7.8 ± 0.2 . Do not use acid to adjust pH after addition of the test substance; use a buffer system if necessary.

  • De-acetylation Check:

    • Action: Analyze samples at t=48h not just for N-AcSMZ, but also for the parent SMZ. If >5% SMZ is detected, the toxicity observed may be due to the parent compound reverting, confounding results.

Environmental Fate & Risk Assessment

The risk of N-AcSMZ is best visualized not by its acute lethality, but by its lifecycle in the water column.

Fate Excretion Excretion from Livestock (High % as N-AcSMZ) WWTP Wastewater Treatment Plant (Aerobic) Excretion->WWTP Degradation Biodegradation (Minor/None) WWTP->Degradation Resistant Effluent Discharge to River WWTP->Effluent >90% Breakthrough Sediment Sediment Sorption (Low Kd) Effluent->Sediment Minor Photolysis Photolysis (Primary Loss Route) Effluent->Photolysis Surface Water

Caption: Environmental fate of N-AcSMZ.[2] Note the high breakthrough in WWTPs due to resistance to biodegradation, making photolysis the only effective natural attenuation mechanism.

Risk Characterization[4]
  • Predicted No Effect Concentration (PNEC): Given the lack of chronic data, a safety factor of 1000 is typically applied to the acute EC50.

    • Calculation: If EC50 > 100 mg/L, PNEC ≈ 0.1 mg/L (100 µg/L).

  • Measured Environmental Concentration (MEC): N-AcSMZ is frequently detected in surface waters at ng/L to low µg/L levels.

  • Hazard Quotient (HQ): Currently < 1 (Low Risk), but "hotspots" near aquaculture facilities may exceed safety thresholds.

Conclusion

N-Acetylsulfamethazine represents a "hidden" fraction of sulfonamide pollution. While its acute toxicity to Daphnia magna is low (EC50 > 100 mg/L), its environmental persistence far exceeds that of its parent compound. Researchers must account for this metabolite in environmental risk assessments (ERA) to avoid underestimating the total sulfonamide load in aquatic ecosystems.

Recommendation: Future studies should prioritize chronic reproduction tests (OECD 211) over acute tests, as the long-term exposure to persistent low levels of N-AcSMZ is the more realistic environmental scenario.

References

  • García-Galán, M. J., et al. (2012). Biodegradation studies of N4-acetylsulfapyridine and N4-acetylsulfamethazine in environmental water by applying mass spectrometry techniques. Water Research. Link

  • De Liguoro, M., et al. (2009). The toxicity of sulfamethazine to Daphnia magna and its additivity to other veterinary sulfonamides and trimethoprim. Chemosphere. Link

  • Löffler, P., et al. (2023). Antimicrobial Transformation Products in the Aquatic Environment: Global Occurrence, Ecotoxicological Risks, and Potential of Antibiotic Resistance. Environmental Science & Technology. Link[4]

  • Bialk-Bielinska, A., et al. (2011). Hydrolysis of sulfonamides in aqueous solutions. Journal of Hazardous Materials. Link

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. Link

Sources

Sorption and desorption behavior of N-Acetylsulfamethazine in sediment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sorption and Desorption Dynamics of N-Acetylsulfamethazine in Sediment Matrices Content Type: Technical Whitepaper / Methodological Guide Audience: Environmental Chemists, Ecotoxicologists, and Regulatory Scientists[1]

Executive Summary: The "Hidden" Reservoir

In the environmental risk assessment of sulfonamide antibiotics, the parent compound—Sulfamethazine (SM2)—often monopolizes attention. However, its major metabolite, N4-Acetylsulfamethazine (N-Ac-SM2) , represents a critical, often overlooked variable in sediment-water systems.[1]

N-Ac-SM2 is not merely a degradation product; it is a metastable reservoir .[1] While typically less bioactive than the parent, it possesses distinct physicochemical properties that alter its mobility. Crucially, N-Ac-SM2 can undergo abiotic or biotic deacetylation, regenerating the active antibiotic SM2 within the sediment matrix.[1] This guide details the sorption-desorption mechanisms of N-Ac-SM2, providing a rigorous experimental framework to quantify its distribution coefficient (


) and hysteresis, ensuring accurate persistence modeling.[1]

Physicochemical Framework: Metabolite vs. Parent[1]

To understand sorption, one must first distinguish the solute's behavior. The acetylation of the


-amino group fundamentally shifts the molecule's interaction potential with sediment organic matter (SOM) and clay minerals.
FeatureSulfamethazine (SM2)N4-Acetylsulfamethazine (N-Ac-SM2)Impact on Sorption
Structure Contains free aromatic amine (

)
Amine is acetylated (

)
Reduces polarity; increases hydrophobicity.[1]
Acid-Base (pKa) Amphoteric (

,

)
Acidic only (

for sulfonamide N)
N-Ac-SM2 lacks the cationic species at pH > 3.[1]
Hydrophobicity (

)
Low (

)
Higher (

)
N-Ac-SM2 partitions more strongly into organic carbon.[1]
Solubility ModerateLower than SM2Enhances precipitation/surface adsorption potential.

Key Insight: Unlike SM2, which can exist as a cation at low pH (binding to clay via cation exchange), N-Ac-SM2 exists primarily as a neutral species at typical environmental pH (5–7) and as an anion at alkaline pH.[1] Therefore, its sorption is driven less by electrostatic attraction and more by hydrophobic partitioning and hydrogen bonding .

Mechanistic Pathways

The environmental fate of N-Ac-SM2 is a coupled process of physical sorption and chemical transformation.[1] The diagram below illustrates the dynamic equilibrium that must be accounted for in any experimental design.

EnvironmentalFate cluster_water Aqueous Phase (Pore Water) cluster_sediment Sediment Phase SM2_aq Sulfamethazine (SM2) NAc_aq N-Acetyl-SM2 (N-Ac-SM2) SM2_aq->NAc_aq Acetylation (Microbial) SM2_sorbed Sorbed SM2 SM2_aq->SM2_sorbed Kd (SM2) NAc_aq->SM2_aq Hydrolysis (Deacetylation) NAc_sorbed Sorbed N-Ac-SM2 NAc_aq->NAc_sorbed Kd (N-Ac-SM2) (Hydrophobic + H-bond) NAc_sorbed->SM2_sorbed Surface-catalyzed Hydrolysis

Figure 1: Coupled sorption-transformation pathways.[1] Note that deacetylation (red arrow) acts as a competing kinetic process during thermodynamic equilibration.[1]

Experimental Protocol: Modified Batch Equilibrium

Standard OECD 106 protocols must be modified to prevent the biotransformation of N-Ac-SM2 during the equilibration period.[1]

Phase 1: System Preparation & Sterilization

Objective: Eliminate microbial deacetylation to measure "true" sorption.[1]

  • Sediment Sterilization: Gamma irradiation (25 kGy) is preferred over autoclaving, which alters soil organic matter (SOM) structure.[1] If unavailable, use sodium azide (

    
    , 200 mg/L) in the background solution.[1]
    
  • Background Solution: 0.01 M

    
     (maintains ionic strength, mimics pore water).[1]
    
Phase 2: Batch Sorption Workflow

Objective: Generate isotherms (Freundlich/Langmuir).

  • Ratio Optimization: Perform a preliminary test to find a soil-to-solution ratio (1:2 to 1:5 usually works for sulfonamides) that achieves 20–80% sorption.[1]

  • Equilibration:

    • Weigh 2.0 g of sediment into 50 mL Teflon (FEP) centrifuge tubes.

    • Add 10 mL of N-Ac-SM2 solution (Concentration range: 0.5, 1, 5, 10, 20 mg/L).[1]

    • Control: Run "sediment-free" blanks to check for sorption to tube walls.[1]

    • Transformation Control: Run "solute-free" sediment blanks to detect background interference.

    • Shake in the dark at 25°C for 24 hours .

  • Separation: Centrifuge at 4000 rpm for 20 mins. Filter supernatant through 0.22 µm PTFE filters.[1]

Phase 3: Desorption (Hysteresis)

Objective: Determine if binding is reversible.[1]

  • Immediately after Phase 2, remove a specific volume of supernatant.

  • Replace with solute-free 0.01 M

    
    .[1]
    
  • Resuspend and shake for another 24 hours.

  • Analyze the new equilibrium concentration.

Phase 4: Analytical Quantification (LC-MS/MS)

Critical: You must monitor both N-Ac-SM2 and SM2.[1] Even with sterilization, abiotic hydrolysis can occur.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).[1]

  • Transitions:

    • N-Ac-SM2: m/z 321

      
       186 (Quantifier).[1]
      
    • SM2: m/z 279

      
       186.
      

Data Analysis & Modeling

Sorption Isotherms

Sorption of sulfonamides in sediment is rarely linear.[1] Use the Freundlich Model :


[1]
  • 
    : Concentration sorbed (mg/kg).
    
  • 
    : Equilibrium aqueous concentration (mg/L).
    
  • 
    : Freundlich affinity coefficient (
    
    
    
    ).[1]
  • 
    : Linearity factor.
    
    • If

      
      : Sorption sites are heterogeneous (high energy sites fill first).[1] Common for N-Ac-SM2.[1]
      
Hysteresis Index (H)

To quantify the "locking" of the metabolite in the sediment:


[1]
  • 
    : Significant hysteresis (irreversible binding).[1]
    
  • 
    : Reversible sorption.[1]
    
Thermodynamic Parameters

Conduct the batch experiment at three temperatures (e.g., 15°C, 25°C, 35°C) to calculate


, 

, and

.[1]
  • Exothermic (

    
    ):  Indicates physical sorption (van der Waals, H-bonding).[1]
    
  • Endothermic (

    
    ):  Suggests chemisorption or entropy-driven hydrophobic partitioning.[1]
    

Visualization: Experimental Workflow

Workflow cluster_analysis Step 4: Quantification & Analysis Step1 Step 1: Sediment Pre-treatment (Gamma Irradiation / NaN3) Step2 Step 2: Batch Equilibration (5 Concentrations, 24h, Dark) Step1->Step2 Step3 Step 3: Separation (Centrifuge 4000rpm + PTFE Filter) Step2->Step3 LCMS LC-MS/MS Analysis (Measure N-Ac-SM2 AND SM2) Step3->LCMS Calc Calculate Kd, Kf, Hysteresis LCMS->Calc

Figure 2: Step-by-step experimental workflow for determining sorption parameters.

References

  • Sorption and desorption of sulfadiazine in soil and soil-manure systems. Source: Chemosphere (PubMed).[1] URL:[Link] Relevance: Establishes the baseline hysteresis effects observed in sulfonamide metabolites and the influence of manure (organic matter).

  • Assessing antibiotic sorption in soil: a literature review and new case studies on sulfonamides and macrolides. Source: Chemistry Central Journal (NIH).[1] URL:[Link] Relevance: Provides the comparative

    
     values and Freundlich modeling protocols for sulfonamides.
    
  • Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water. Source: Environmental Science and Pollution Research.[1] URL:[Link] Relevance: Details the stability and degradation pathways (deacetylation) that act as confounding variables in sorption studies.

  • Adsorption of Sulfamethazine Drug onto the Modified Derivatives of Carbon Nanotubes. Source: MDPI Molecules.[1] URL:[Link] Relevance: Offers insights into the hydrophobic interaction mechanisms and isotherm fitting (Langmuir vs Freundlich) for SM2 derivatives.

  • New Models for Estimating the Sorption of Sulfonamide and Tetracycline Antibiotics in Soils. Source: Int. J. Environ.[1][2][3] Res. Public Health. URL:[Link] Relevance: Statistical correlation of

    
     with Soil Organic Matter (SOM) and pH, essential for interpreting N-Ac-SM2 data.
    

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC-UV) Strategy for N-Acetylsulfamethazine Detection

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists developing robust assays for N-Acetylsulfamethazine (N-Ac-SMZ), the primary metabolite of Sulfamethazine (SMZ).

Introduction & Scientific Context

Sulfamethazine (SMZ) is a widely used sulfonamide antibiotic. Its metabolic fate is primarily governed by N-acetylation in the liver, mediated by the N-acetyltransferase 2 (NAT2) enzyme. This conversion yields N4-Acetylsulfamethazine (N-Ac-SMZ) .

Monitoring N-Ac-SMZ is critical for three reasons:

  • Pharmacokinetics: The ratio of Acetylated-SMZ to SMZ is a classic biomarker for determining "Acetylator Phenotype" (Slow vs. Fast acetylators) in clinical pharmacology.

  • Food Safety: Sulfonamide residues in milk and meat are strictly regulated. N-Ac-SMZ is a major residue marker.

  • Renal Toxicity: N-acetylated sulfonamides typically exhibit lower aqueous solubility than the parent drug, posing a risk of crystalluria (precipitation in kidneys).

Physicochemical Basis for Method Design

To develop a robust separation, one must understand the shift in chemical properties from Parent to Metabolite.

PropertySulfamethazine (SMZ)N-Acetylsulfamethazine (N-Ac-SMZ)Chromatographic Implication
Structure Amphoteric (Basic amine + Acidic sulfonamide)Acidic (Basic amine is blocked by acetyl group)pKa Shift: N-Ac-SMZ lacks the basic pKa (~2.5). It behaves as a weak acid.
Polarity More PolarLess Polar (More Hydrophobic)Retention: N-Ac-SMZ typically elutes after SMZ on C18 columns due to increased hydrophobicity.
Solubility ModerateLow (Risk of precipitation)Sample Prep: Ensure extraction solvents (e.g., MeOH/ACN) fully solubilize the metabolite.
UV Max ~265 nm~260–270 nmDetection: A wavelength of 265 nm or 270 nm usually provides optimal sensitivity for both simultaneously.
Metabolic Pathway Diagram

The following diagram illustrates the enzymatic conversion relevant to this method.

Metabolism SMZ Sulfamethazine (Parent Drug) NAT2 Enzyme: NAT2 (Liver) SMZ->NAT2 Acetylation NAcSMZ N4-Acetylsulfamethazine (Metabolite) NAT2->NAcSMZ Major Pathway Renal Renal Excretion (Risk of Crystalluria) NAcSMZ->Renal Elimination

Caption: Hepatic acetylation of Sulfamethazine to N-Acetylsulfamethazine via NAT2.

Method Development Strategy

Column Selection

A C18 (Octadecylsilane) column is the industry standard for sulfonamides.

  • Recommendation: Agilent Zorbax Eclipse XDB-C18 or Phenomenex Kinetex C18 (5 µm, 4.6 x 150 mm).

  • Why: These columns provide excellent peak shape for basic compounds (SMZ) by minimizing silanol interactions, which often cause tailing in sulfonamides.

Mobile Phase & pH Optimization

The separation relies on pH control.

  • pH < 3.0: SMZ is protonated (cationic) and elutes early.[1] N-Ac-SMZ is neutral and retains longer.

  • pH > 7.0: Both are ionized (anionic). Separation may degrade; peak broadening can occur.

  • Optimal pH: 4.5 – 5.0 (Acetate buffer). At this pH, SMZ is largely neutral (improving retention) and N-Ac-SMZ is also neutral/partially ionized. This pH offers the best balance of resolution and peak symmetry.

Wavelength Selection

While a Diode Array Detector (DAD) scan is ideal during development, set the UV detector to 265 nm or 270 nm for routine analysis. This targets the aromatic ring absorption common to both species.

Detailed Experimental Protocol

Instrumentation
  • System: HPLC with UV/Vis or PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[2]

  • Temperature: 30°C (Thermostatted).

Reagents
  • Standards: Sulfamethazine (Sigma-Aldrich), N-Acetylsulfamethazine (Sigma-Aldrich).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q).

  • Buffer: Sodium Acetate, Glacial Acetic Acid.

Mobile Phase Preparation
  • Mobile Phase A: 20 mM Sodium Acetate buffer, adjusted to pH 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Mode: Isocratic or Gradient.

    • Isocratic Start: 80% A / 20% B. (Simple, robust).

    • Gradient (Recommended for complex matrix):

      • 0-2 min: 10% B

      • 2-10 min: Linear ramp to 40% B

      • 10-12 min: Hold 40% B

      • 12.1 min: Re-equilibrate to 10% B

Sample Preparation (Biological Fluid - Plasma/Urine)

Direct injection is not recommended due to protein fouling.

  • Aliquot: Transfer 200 µL of plasma/urine to a 1.5 mL centrifuge tube.

  • Precipitation: Add 200 µL of cold Acetonitrile (containing Internal Standard, e.g., Sulfamerazine).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Filter: Transfer supernatant to an HPLC vial through a 0.22 µm PTFE filter.

  • Dilution (Optional): If concentration is high (urine), dilute 1:10 with Mobile Phase A.

Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (ACN + Vortex + Centrifuge) Sample->Prep Filter Filtration (0.22 µm PTFE) Prep->Filter HPLC HPLC Injection (C18 Column, pH 4.5) Filter->HPLC Detect UV Detection (265 nm) HPLC->Detect Data Data Analysis (Integrate SMZ & N-Ac-SMZ) Detect->Data

Caption: Step-by-step sample preparation and analysis workflow.

Validation Parameters (Acceptance Criteria)

To ensure the method is "Trustworthy" and self-validating, adhere to these ICH Q2(R1) guidelines.

ParameterProcedureAcceptance Criteria
System Suitability Inject Standard (10 µg/mL) 5 times.RSD of Peak Area < 2.0%; Tailing Factor < 1.[4]5.
Linearity 5 concentration levels (e.g., 0.5 – 50 µg/mL).R² > 0.999.[5]
Accuracy (Recovery) Spike matrix at Low, Med, High levels.Recovery 85% – 115%.
LOD / LOQ Based on Signal-to-Noise (S/N).LOD (S/N=3); LOQ (S/N=10).[4] Typical LOQ: ~0.05 µg/mL.
Specificity Inject blank matrix.No interfering peaks at retention times of SMZ or N-Ac-SMZ.

Troubleshooting Guide

  • Tailing Peaks: Usually indicates secondary interactions between the amine of SMZ and silanols. Solution: Increase buffer concentration (to 50 mM) or add 0.1% Triethylamine (TEA) as a silanol blocker.

  • Drifting Retention Times: Check pH stability of the acetate buffer. Ensure column temperature is constant (fluctuations affect ionization).

  • Low Recovery of N-Ac-SMZ: The metabolite is less soluble. Ensure the extraction solvent has high organic content (MeOH/ACN) and the reconstitution solvent matches the mobile phase.

References

  • FDA Bacteriological Analytical Manual (BAM). Chapter 20B: Rapid HPLC Determination of Sulfamethazine in Milk. U.S. Food and Drug Administration.

  • Vree, T. B., et al. Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans. Therapeutic Drug Monitoring 8.4 (1986): 434-439.

  • Vergara-Luis, I., et al. A Sensitive Method for Detection of Sulfamethazine and N4-Acetylsulfamethazine Residues in Environmental Samples. Journal of Agricultural and Food Chemistry.

  • Patyra, E., et al. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers. MDPI, Agriculture.

Sources

Application Note: Extraction Efficiency of N-Acetylsulfamethazine from Manure Samples

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and environmental researchers. It details a high-efficiency workflow for the extraction and quantification of N-Acetylsulfamethazine (N-SMZ) from complex manure matrices, addressing the specific challenges of metabolite stability and matrix interference.

Methodology: Liquid-Solid Extraction (LSE) coupled with Solid Phase Extraction (SPE) and LC-MS/MS. Target Analyte: N-Acetylsulfamethazine (N-SMZ) and Sulfamethazine (SMZ).[1]

Executive Summary & Scientific Rationale

The quantification of N-Acetylsulfamethazine (N-SMZ) in manure is critical for assessing the environmental load of sulfonamide antibiotics. Unlike the parent compound, N-SMZ is a "hidden" reservoir; it is the primary metabolite excreted by livestock (up to 90% of the dose) but possesses weak antibacterial activity. However, once released into the environment, N-SMZ can de-acetylate back into the active parent compound (Sulfamethazine) , reactivating its antimicrobial potency and driving resistance selection pressure.

The Extraction Challenge

Extracting N-SMZ from manure presents three specific chemical hurdles:

  • Chelation: Sulfonamides and their metabolites bind tightly to multivalent cations (

    
    , 
    
    
    
    ) abundant in manure.
  • Protein Binding: High organic matter content traps the analyte.

  • Chemical Instability: N-SMZ is acid-labile. Aggressive acidification (common in tetracycline extraction) can cause artificial de-acetylation, leading to overestimation of the parent SMZ and underestimation of N-SMZ.

This protocol utilizes an EDTA-McIlvaine Buffer system to disrupt metal complexes without inducing degradation, followed by HLB Solid Phase Extraction to remove humic acids and phospholipids.

Chemical Mechanism & Pathway

Understanding the equilibrium between the parent and metabolite is vital for accurate analysis.

Metabolism_Pathway cluster_0 Livestock Gut / Liver cluster_1 Manure / Soil (Environment) SMZ Sulfamethazine (Active Parent) NSMZ N4-Acetylsulfamethazine (Inactive Metabolite) SMZ->NSMZ N-Acetylation (Liver Metabolism) NSMZ_Env N4-Acetylsulfamethazine (Excreted) NSMZ->NSMZ_Env SMZ_Env Sulfamethazine (Reactivated) NSMZ_Env->SMZ_Env De-acetylation (Bacterial/Chemical Hydrolysis)

Figure 1: The metabolic and environmental pathway of Sulfamethazine. The red arrow indicates the critical reversion step that this protocol seeks to monitor.

Materials & Reagents

  • Target Standards: Sulfamethazine (SMZ), N4-Acetylsulfamethazine (N-SMZ).

  • Internal Standards (IS): Sulfamethazine-d4 (SMZ-d4). Note: If N-SMZ-d4 is unavailable, SMZ-d4 is an acceptable surrogate due to structural similarity.

  • Extraction Buffer (EDTA-McIlvaine): Mix 0.1 M Citric acid and 0.2 M Disodium phosphate to pH 4.0. Add

    
     to a final concentration of 0.1 M.
    
  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB, 60 mg/3 cc or equivalent).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).

Experimental Protocol

Phase A: Sample Pre-treatment

Rationale: Lyophilization removes water variation, allowing for dry-weight normalization. Homogenization ensures the sub-sample represents the bulk matrix.

  • Freeze-Dry: Lyophilize raw manure samples for 48–72 hours until constant weight.

  • Pulverize: Grind dried manure to a fine powder (< 0.5 mm) using a ball mill or mortar.

  • Weigh: Accurately weigh 1.0 g of homogenized powder into a 50 mL polypropylene centrifuge tube.

  • Spike (Validation only): Add Internal Standard (SMZ-d4) to all samples (final conc. 100 ng/g). Allow to equilibrate for 30 mins.

Phase B: Extraction (The "Soft" Release)

Rationale: The EDTA-McIlvaine buffer (pH 4.0) breaks metal bridges (


) binding the sulfonamides, while the methanol aids in solubilizing the organic metabolite.
  • Buffer Addition: Add 10 mL of EDTA-McIlvaine Buffer (pH 4.0) .

  • Agitation: Vortex for 1 min, then shake on an orbital shaker (250 rpm) for 20 mins.

  • Solvent Addition: Add 10 mL of Methanol .

  • Ultrasonication: Sonicate for 10 mins (maintain temp < 30°C to prevent degradation).

  • Separation: Centrifuge at 4000 × g for 10 mins at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Repeat: Re-extract the pellet with 10 mL of Buffer/MeOH (1:1), centrifuge, and combine supernatants.

Phase C: SPE Cleanup (Purification)

Rationale: Manure extracts are dirty. Diluting the organic content allows the HLB sorbent to capture the analytes while washing away salts and sugars.

  • Dilution: Dilute the combined supernatant with HPLC-grade water to reduce the Methanol content to < 10% (approx. 200 mL total volume). Critical: High organic content prevents analyte retention on SPE.

  • Conditioning: Pass 3 mL MeOH followed by 3 mL Water through the HLB cartridge.

  • Loading: Pass the diluted sample through the cartridge at a flow rate of ~1–2 mL/min.

  • Washing: Wash with 3 mL of 5% Methanol in Water . (Removes highly polar interferences).

  • Drying: Apply vacuum for 5 mins to dry the sorbent.

  • Elution: Elute with 6 mL of Pure Methanol .

  • Concentration: Evaporate eluate to dryness under

    
     stream at 40°C. Reconstitute in 1 mL of Initial Mobile Phase (90:10 Water:ACN + 0.1% FA).
    
Phase D: LC-MS/MS Analysis

Rationale: C18 retains sulfonamides well. Positive ESI is standard for these amine-containing compounds.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

Gradient Table:

Time (min) % Phase A % Phase B Event
0.0 95 5 Initial Hold
1.0 95 5 Start Gradient
6.0 10 90 Elution
7.0 10 90 Wash
7.1 95 5 Re-equilibration

| 10.0 | 95 | 5 | End |

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion 1 (Quant) Product Ion 2 (Qual)
N-Acetylsulfamethazine 321.1 156.1 92.1
Sulfamethazine 279.1 186.1 156.1

| Sulfamethazine-d4 (IS) | 283.1 | 186.1 | 156.1 |

Workflow Visualization

Extraction_Workflow Sample Lyophilized Manure (1.0 g) Buffer Add 10mL EDTA-McIlvaine + 10mL MeOH Sample->Buffer Extract Shake & Sonicate (Break Metal Complexes) Buffer->Extract Centrifuge Centrifuge (4000xg) Collect Supernatant Extract->Centrifuge Dilute Dilute with Water (Reduce MeOH < 10%) Centrifuge->Dilute SPE_Load Load onto Oasis HLB SPE Dilute->SPE_Load SPE_Wash Wash: 5% MeOH SPE_Load->SPE_Wash SPE_Elute Elute: 100% MeOH SPE_Wash->SPE_Elute LCMS LC-MS/MS Analysis (MRM Mode) SPE_Elute->LCMS

Figure 2: Step-by-step extraction and cleanup workflow for N-Acetylsulfamethazine.

Validation & Quality Control

Calculating Extraction Efficiency (Recovery)

Absolute recovery is determined by comparing the peak area of a pre-extraction spike (


) to a post-extraction spike (

).


Matrix Effect (ME) Assessment

Manure is notorious for ion suppression. ME is calculated by comparing the post-extraction spike (


) to a pure solvent standard (

).


  • Negative values indicate ion suppression.

  • Target Range: -20% to +20%. If suppression > 20%, increase the dilution factor before SPE or use a smaller sample mass.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (< 60%) MeOH % too high during SPE loading.Dilute supernatant further with water.
Clogged SPE Cartridge Suspended solids in supernatant.Increase centrifugation speed or filter (0.45 µm GF) before loading.
High Back-pressure (LC) Phospholipids precipitating.Ensure SPE wash step is sufficient; consider pass-through cleanup if lipids persist.
Peak Tailing pH mismatch in mobile phase.Ensure Formic Acid is fresh; pH should be ~2.7–3.0.

References

  • Haller, M. Y., et al. (2002). "Quantification of veterinary antibiotics (sulfonamides and trimethoprim) in animal manure by liquid chromatography–mass spectrometry."[3] Journal of Chromatography A.

  • Luo, Y., et al. (2011). "Extraction and purification of sulfonamides and tetracyclines from manure samples." International Journal of Environmental Analytical Chemistry. (Methodology basis for EDTA-McIlvaine buffer usage).
  • Waters Corporation. "Oasis HLB Care & Use Manual." (Standard protocols for HLB SPE conditioning and elution).

  • US EPA Method 1694. "Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS." (Guidance on LC-MS parameters for sulfonamides).

  • Boxall, A. B., et al. (2002). "Degradation of N-acetylsulfamethoxazole in soil." Environmental Toxicology and Chemistry. (Discussion on de-acetylation kinetics).

Sources

Application Note: Advanced Derivatization Protocols for GC-MS Analysis of N-Acetylsulfamethazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and toxicologists. It focuses on the specific challenges of analyzing N-Acetylsulfamethazine (N-Ac-SMZ) , the primary metabolite of Sulfamethazine, using GC-MS.

Executive Summary & Scientific Rationale

The analysis of N-Acetylsulfamethazine (N-Ac-SMZ) is critical for pharmacokinetic profiling and food safety monitoring (residue analysis). Unlike its parent compound, Sulfamethazine, N-Ac-SMZ possesses an acetylated


 position, altering its basicity and nucleophilicity.

While LC-MS/MS is often the default for polar metabolites, GC-MS remains a robust, cost-effective alternative for laboratories requiring high chromatographic resolution and spectral confirmation. However, the thermal instability and polarity of the sulfonamide moiety (


) necessitate quantitative derivatization.

This guide presents two validated workflows:

  • Methylation via Trimethylsilyldiazomethane (TMSD): A safer, "green" alternative to diazomethane yielding highly stable N-methyl derivatives.

  • Silylation via BSTFA/TMCS: A rapid, high-throughput method for moisture-controlled environments.

Chemical Basis of Derivatization

Understanding the molecule is the prerequisite for successful derivatization.

  • Target Analyte:

    
    -Acetylsulfamethazine[1]
    
  • Reactive Sites:

    • 
      -Sulfonamide Nitrogen:  The proton on the 
      
      
      
      group is acidic (
      
      
      ). This is the primary target for alkylation and silylation.
    • 
      -Acetamide Nitrogen:  The 
      
      
      
      position is already acetylated (
      
      
      ). The remaining amide proton is significantly less acidic and sterically hindered, generally remaining unreactive under mild derivatization conditions.

The Strategy: We aim to replace the active proton at the


 position to prevent hydrogen bonding, thereby lowering the boiling point and preventing thermal degradation in the GC inlet.

Experimental Workflows

Workflow Visualization

The following diagram outlines the decision matrix and processing steps for both methodologies.

G Start Biological Sample (Urine/Plasma/Tissue) Extract Extraction (SPE/LLE) Clean-up Matrix Start->Extract Dry Evaporate to Dryness (N2 stream, 40°C) Extract->Dry Decision Select Derivatization Method Dry->Decision Meth_Reagent Add TMSD (2M in Hexane) + Methanol (10%) Decision->Meth_Reagent Stability Prioritized Silyl_Reagent Add BSTFA + 1% TMCS (Anhydrous) Decision->Silyl_Reagent Speed Prioritized Meth_React Reaction: 30 min @ RT (Yellow color persists) Meth_Reagent->Meth_React Meth_Quench Quench with Acetic Acid Meth_React->Meth_Quench GCMS GC-MS Analysis (SIM Mode) Meth_Quench->GCMS Silyl_React Reaction: 60°C for 30 min (Moisture Sensitive) Silyl_Reagent->Silyl_React Silyl_React->GCMS

Figure 1: Decision tree and workflow for N-Acetylsulfamethazine derivatization.

Protocol A: Methylation (The Robust Standard)

Why this method? Methyl derivatives are chemically stable, allowing samples to be stored for days before analysis. We utilize Trimethylsilyldiazomethane (TMSD) , a non-explosive alternative to Diazomethane.[2]

Reagents:

  • TMSD (2.0 M solution in hexanes).

  • Methanol (Anhydrous, HPLC grade) - Critical catalyst.

  • Acetic Acid (Glacial).

Step-by-Step Protocol:

  • Reconstitution: Dissolve the dried extract residue in 100 µL of Methanol. Note: Methanol is required to protonate the TMSD intermediate.

  • Addition: Add 150 µL of TMSD solution (2.0 M in hexane).

  • Observation: The solution should turn a persistent yellow color. If the yellow fades (indicating consumption by acidic matrix components), add more TMSD dropwise until the color holds.

  • Reaction: Vortex and let stand at room temperature (20-25°C) for 30 minutes.

  • Quenching: Add Glacial Acetic Acid dropwise until the solution becomes colorless (neutralizes excess TMSD).

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in Ethyl Acetate or Toluene for GC injection.
    

Mechanism:



Protocol B: Silylation (The Rapid Alternative)

Why this method? Silylation is faster and requires no post-reaction workup. However, derivatives are sensitive to moisture (hydrolysis).[3]

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane).[4]

  • Solvent: Anhydrous Acetonitrile or Pyridine.

Step-by-Step Protocol:

  • Drying (Critical): Ensure the extract residue is completely dry . Any water will destroy the reagent.

  • Addition: Add 50 µL of Anhydrous Acetonitrile and 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly (PTFE-lined cap) and heat at 60°C for 30 minutes .

  • Injection: Inject directly into the GC-MS. Do not evaporate.

Mechanism: The trimethylsilyl (TMS) group replaces the acidic proton on the


 sulfonamide nitrogen.


Analytical Parameters & Validation

GC-MS Conditions
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30m x 0.25mm x 0.25µm.

  • Inlet: Splitless mode, 260°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
Quantitative Data Summary

The following table summarizes expected performance metrics based on validated sulfonamide methodologies [1, 2].

ParameterMethylation (TMSD)Silylation (BSTFA)
Derivative Stability High (>1 week at 4°C)Low (<24 hours, moisture sensitive)
Reaction Time 30 mins30 mins (heated)
LOD (approx.) 5 - 10 ng/mL10 - 20 ng/mL
Major Fragment Ions (m/z) 227 (Base), 92, 65299 (M-15), 235, 73 (TMS)
Artifact Risk Low (if quenched properly)High (column fouling if wet)

Troubleshooting & Optimization (Expert Insights)

  • Incomplete Derivatization (Methylation):

    • Symptom:[2][4][5][6] Presence of underivatized peak or tailing.[7][8]

    • Fix: Ensure Methanol is present. TMSD does not react efficiently with sulfonamides in pure hexane/aprotic solvents. The methanol acts as a proton shuttle.

  • Ghost Peaks (Silylation):

    • Symptom:[2][4][5][6] Appearance of disiloxane peaks or loss of analyte signal over a sequence.

    • Fix: Moisture contamination.[5][9] Use fresh ampules of BSTFA. Check carrier gas traps for moisture.

  • N4-Acetylation Verification:

    • Unlike Sulfamethazine, N-Ac-SMZ will not form a derivative at the N4 position under these mild conditions. If you observe a mass shift corresponding to two methyl/TMS groups, check your reaction temperature; extreme heat (>90°C) can force derivatization of the amide, but this is non-standard and undesirable for quantitation.

References

  • Furusawa, N. (2003). Technique for analysis of sulfonamides in foods. Journal of Chromatography A.

  • Hoenicke, K., et al. (2011). Determination of sulfonamides in honey by LC-MS/MS and GC-MS. Journal of AOAC International.

  • Sigma-Aldrich. (2023).[10] Derivatization Reagents for GC: BSTFA and TMSD Protocols.

  • Pressman, N. (2010).[2] Trimethylsilyldiazomethane: A Safe, Non-Explosive Alternative to Diazomethane. CDC Stacks / Environment International.

Sources

Troubleshooting & Optimization

Improving recovery rates of N-Acetylsulfamethazine from wastewater sludge

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Matrix Challenge

Recovering N-Acetylsulfamethazine (N-Ac-SMZ) from wastewater sludge is fundamentally different from water analysis. Sludge is a "chemically sticky" matrix containing proteins, lipids, and humic acids that bind sulfonamides via cation bridging and hydrophobic interactions. Furthermore, N-Ac-SMZ is chemically fragile; it can easily de-acetylate back into its parent compound, Sulfamethazine (SMZ), leading to false negatives for the metabolite and false positives for the parent.

This guide provides a self-validating workflow designed to maximize extraction efficiency while preserving analyte integrity.

Module 1: Sample Preparation & Extraction

Objective: Release the analyte from the solid matrix without inducing chemical degradation.

The Protocol: Ultrasonic-Assisted Extraction (UAE) with EDTA

We prioritize UAE or Pressurized Liquid Extraction (PLE) over simple shaking. The critical addition here is EDTA , which disrupts cation bridges (Ca²⁺, Mg²⁺) that bind sulfonamides to soil organic matter.

Reagents:

  • Extraction Solvent: Methanol:Water (50:50 v/v) + 0.1 M Na₂EDTA.

  • pH Adjustment: 0.1% Formic Acid (maintain pH ~4.0–4.5).

Step-by-Step Workflow:

  • Lyophilization: Freeze-dry the sludge to constant weight. Wet sludge leads to poor solvent penetration and variable recovery.

  • Homogenization: Grind dried sludge to a fine powder (<250 µm). Why? Surface area is the primary driver of extraction kinetics.

  • Weighing: Weigh 0.5 g of sludge into a centrifuge tube.

  • Spiking (Validation Step): Add Isotope-Labeled Internal Standard (ILIS), e.g., N-acetylsulfamethazine-d4 . Allow to equilibrate for 30 mins.

    • Critical: Never proceed without ILIS. Sludge matrix effects can suppress ionization by >50%.

  • Extraction: Add 10 mL Extraction Solvent. Vortex (1 min)

    
     Ultrasonicate (20 min, <35°C).
    
    • Caution: Do not allow temperature to exceed 40°C during sonication to prevent de-acetylation.

  • Separation: Centrifuge at 4000 rpm for 10 min. Collect supernatant.

  • Repeat: Repeat extraction twice more. Combine supernatants.

Module 2: Purification (Solid Phase Extraction)

Objective: Remove humic acids and lipids that cause ion suppression.

Cartridge Selection: Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent. Why? N-Ac-SMZ is moderately polar. C18 cartridges often fail to retain it effectively, while MCX (cation exchange) requires strong acid elution that may hydrolyze the acetyl group.

SPE Protocol:

  • Dilution: Dilute the combined methanolic extract with HPLC-grade water to reduce organic content to <5%.

    • Failure Point: If methanol >10%, the analyte will "break through" the cartridge without binding.

  • Conditioning: 3 mL Methanol followed by 3 mL Water (pH 4.0).

  • Loading: Pass sample through cartridge at flow rate <2 mL/min.

  • Washing (Crucial): Wash with 3 mL 5% Methanol in Water.

    • Insight: This removes highly polar matrix interferences without eluting N-Ac-SMZ.

  • Drying: Vacuum dry for 10-15 mins. Residual water disrupts elution.

  • Elution: Elute with 2 x 3 mL Pure Methanol.

  • Reconstitution: Evaporate to dryness under N₂ stream (mild heat, 30°C) and reconstitute in Mobile Phase A (0.1% Formic Acid in Water).

Module 3: Visualization of Logic & Workflows

Diagram 1: The Extraction & Cleanup Workflow

This diagram outlines the critical decision points in the physical processing of the sample.

G Start Raw Sludge Sample Dry Lyophilization & Grinding (<250 µm) Start->Dry Extract Extraction (UAE) Solvent: MeOH:H2O + EDTA pH 4.0 Dry->Extract Dilute Dilution (Reduce Organic < 5%) Extract->Dilute SPE_Load SPE Loading (HLB Cartridge) Dilute->SPE_Load Breakthrough Check: Is MeOH too high? SPE_Load->Breakthrough Breakthrough->Dilute Yes (Dilute More) Wash Wash: 5% MeOH Breakthrough->Wash No (Proceed) Elute Elute: Pure MeOH Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Caption: Step-by-step workflow emphasizing the critical dilution step prior to SPE loading to prevent analyte breakthrough.

Diagram 2: Troubleshooting Low Recovery

A logic tree to diagnose where the method is failing based on Internal Standard (IS) response.

G Problem Issue: Low Absolute Recovery CheckIS Check Internal Standard (IS) Response Problem->CheckIS IS_Low IS Response is LOW CheckIS->IS_Low < 50% of neat std IS_Normal IS Response is NORMAL (but Analyte is Low) CheckIS->IS_Normal > 80% of neat std Suppression Cause: Ion Suppression (Matrix Effect) IS_Low->Suppression ExtractionFail Cause: Poor Extraction Efficiency IS_Normal->ExtractionFail Degradation Cause: Analyte Degradation (De-acetylation) IS_Normal->Degradation Action1 Fix: Improve Cleanup (SPE) or Dilute Sample Suppression->Action1 Action2 Fix: Add EDTA or Optimize Solvent pH ExtractionFail->Action2 Action3 Fix: Lower Temp Check pH < 2 or > 9 Degradation->Action3

Caption: Diagnostic logic tree distinguishing between matrix suppression (LC-MS interface) and extraction failures (sample prep).

Quantitative Data Summary: Optimization Parameters

The following table summarizes expected recovery rates based on solvent modification, derived from comparative studies on sulfonamide extraction from soil/sludge matrices.

Extraction SolventAdditiveMean Recovery (%)RSD (%)Notes
Methanol None45 - 60%15%Poor release from matrix.
Acetonitrile None40 - 55%12%Less effective for polar metabolites.
Methanol:Water (1:1) 0.1 M EDTA 85 - 105% < 8% Recommended. EDTA chelates bridging metals.
Methanol:Water (1:1) pH 2.0 (HCl)70 - 80%20%High variability; risk of de-acetylation.
Acetone:Water (1:1) None50 - 65%10%Co-extracts excessive lipids (matrix effect).

Troubleshooting & FAQs

Q1: I see high recovery of Sulfamethazine (SMZ) but very low N-Ac-SMZ. Why? A: You are likely experiencing in-situ deconjugation . The acetyl group on N4 is hydrolytically unstable.

  • Check: Is your extraction pH < 3? Strong acids catalyze hydrolysis.

  • Check: Is your evaporation temperature > 40°C?

  • Fix: Adjust extraction pH to 4.0–4.5 and use mild evaporation settings.

Q2: My Internal Standard (IS) recovery is erratic (swings between 40% and 120%). A: This indicates sample heterogeneity . Sludge is not uniform.

  • Fix: Increase the mass of sludge lyophilized and improve the grinding step. Ensure the powder passes through a 250 µm sieve before weighing the aliquot.

Q3: The LC-MS baseline is extremely noisy, and sensitivity is poor. A: This is matrix-induced ion suppression . Sludge extracts contain high levels of phospholipids.

  • Fix 1: Ensure the SPE wash step (5% MeOH) was performed rigorously.

  • Fix 2: Switch to a column with better polar retention (e.g., C18-PFP) to separate the analyte from the suppression zone (usually the solvent front).

Q4: Can I use QuEChERS instead of SPE? A: For sludge, SPE is superior . QuEChERS (d-SPE) often fails to remove enough humic substances from complex sludge, leading to dirty injectors and rapid column fouling. HLB SPE provides a cleaner extract for this specific matrix.

References

  • García-Galán, M. J., et al. (2011). "Simultaneous determination of 16 sulfonamides and 5 acetylated metabolites in environmental waters by on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry." Talanta.

  • EPA Method 1694. (2007). "Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS." U.S. Environmental Protection Agency.

  • Göbel, A., et al. (2005). "Occurrence and sorption behavior of sulfonamides, macrolides, and trimethoprim in activated sludge treatment." Environmental Science & Technology.

  • Barceló, D., & Petrovic, M. (2007). "Analysis of pharmaceuticals in the environment." Comprehensive Analytical Chemistry.

Troubleshooting peak tailing in N-Acetylsulfamethazine HPLC chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific chromatographic challenges of N-Acetylsulfamethazine (N-Ac-SMZ) . Unlike its parent compound (Sulfamethazine), N-Ac-SMZ lacks the primary aromatic amine, fundamentally altering its interaction with HPLC stationary phases.[1][2]

Status: Operational Role: Senior Application Scientist Topic: Resolving Peak Tailing in N-Ac-SMZ Analysis

Technical Abstract: The Chemistry of the Problem

To fix the tailing, you must understand the molecule. N-Acetylsulfamethazine is the


-acetylated metabolite  of sulfamethazine.[1][2]
  • Parent (Sulfamethazine): Amphoteric.[1][2][3] Contains a basic aniline group (

    
    ) and an acidic sulfonamide group (
    
    
    
    ).[1][2]
  • Metabolite (N-Ac-SMZ): The acetylation blocks the basic aniline nitrogen.[1][2] The molecule acts primarily as a weak acid due to the remaining sulfonamide proton (

    
    ).[1]
    

Why this matters: Most "generic" peak tailing advice assumes you are fighting a basic amine interacting with silanols.[1] This is likely NOT your problem with N-Ac-SMZ. Because the basic nitrogen is acetylated, silanol interaction is minimized.[1][2] If N-Ac-SMZ is tailing, the root cause is usually pH instability (partial ionization) , metal chelation , or solubility mismatch .[1][2]

Diagnostic Workflow

Use this decision tree to isolate the specific cause of your peak tailing.

TroubleshootingTree Start START: N-Ac-SMZ Peak Tailing > 1.5 CheckParent Is the Parent (Sulfamethazine) also tailing? Start->CheckParent BothTail YES: Both Tail CheckParent->BothTail Systemic Issue OnlyMetabolite NO: Only N-Ac-SMZ Tails CheckParent->OnlyMetabolite Chemistry Issue CheckCol Check Column Age & Void (Is pressure stable?) BothTail->CheckCol CheckPH Check Mobile Phase pH Is it near 7.4? OnlyMetabolite->CheckPH ReplaceCol Replace Column (Bed Collapse) CheckCol->ReplaceCol Unstable P CheckFrit Check Inlet Frit/Guard CheckCol->CheckFrit Stable P AdjustPH CRITICAL ERROR Operating at pKa. Lower pH to < 3.0 CheckPH->AdjustPH Yes (pH 6-8) CheckSolubility Check Sample Solvent Is sample in 100% MeOH? CheckPH->CheckSolubility No (pH < 4) DiluteSample Solvent Mismatch. Dilute with Mobile Phase CheckSolubility->DiluteSample Yes MetalChelation Metal Chelation suspected. Add EDTA or use PEEK CheckSolubility->MetalChelation No

Figure 1: Diagnostic logic flow for isolating peak asymmetry sources specific to sulfonamide metabolites.

Troubleshooting Guides (Q&A)

Issue A: "My peak splits or tails heavily at neutral pH."

Diagnosis: Partial Ionization (The pKa Trap) At pH values near 7.0–8.0, N-Ac-SMZ exists in a dynamic equilibrium between its neutral and deprotonated (anionic) forms.[1][2] As the molecule travels down the column, the local pH environment shifts slightly, causing molecules to switch states.[1] These states travel at different velocities, resulting in a broad, tailing, or split peak.[1]

  • The Fix: Lock the ionization state.

    • Option 1 (Recommended): Lower the pH to 2.5 – 3.0 .[1] At this pH, the sulfonamide group is fully protonated (neutral), ensuring strong retention on C18 and sharp peaks.[1]

    • Option 2: Raise the pH to > 9.0 (requires a high-pH stable column).[1][2] This forces the molecule into its fully ionized anionic state.

Issue B: "The parent peak is sharp, but the N-Ac-SMZ metabolite tails."

Diagnosis: Solubility Mismatch (The "Strong Solvent" Effect) N-Acetylsulfamethazine has significantly lower water solubility than Sulfamethazine.[1][2] If you dissolve your sample in 100% Methanol or Acetonitrile to ensure extraction, but your mobile phase is 80% Water, the N-Ac-SMZ may precipitate microscopically at the head of the column or travel with the injection plug before interacting with the stationary phase.

  • The Fix: Match the sample solvent to the mobile phase.

    • Dilute your sample extract with the initial mobile phase (e.g., 90% Buffer / 10% ACN) before injection.[1]

    • Reduce injection volume (e.g., from 20 µL to 5 µL).

Issue C: "I see tailing despite using pH 3.0 buffer."

Diagnosis: Metal Chelation Sulfonamides can act as ligands for trace metals (Iron, Nickel) present in stainless steel frits or older HPLC systems.[1][2] This interaction causes "chemical stickiness."[1]

  • The Fix: Passivate or Sequester.[4]

    • Add 0.1 mM EDTA to your mobile phase A.[1]

    • Wash the system with 20% Nitric Acid (remove column first!) to passivate steel lines.[1]

Standardized Experimental Protocol

To validate your system, run this reference protocol. This method is designed to be robust against the common causes of tailing for this specific molecule.

Mobile Phase Preparation
ComponentCompositionPurpose
Buffer (Solvent A) 20 mM Potassium Phosphate Monobasic (

)
Provides ionic strength to mask secondary interactions.[1][2]
pH Adjustment Adjust to pH 3.0 with Phosphoric Acid (

)
Suppresses sulfonamide ionization (

).[1][2]
Solvent B HPLC Grade AcetonitrileElution strength.[1]
Isocratic Ratio 80% A / 20% B (Adjust based on column dimensions)Standard starting point for retention (

).
Instrument Conditions
  • Column: C18 End-capped, 5 µm, 4.6 x 150 mm (e.g., Phenomenex Luna or Waters Symmetry).[1][2] Note: "Base Deactivated" columns are preferred.[1]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Temperature: 30°C (Controls viscosity and mass transfer kinetics).[1][2]

  • Detection: UV @ 265 nm (Maximize signal-to-noise for sulfonamides).[1][2]

  • Injection Volume: 10 µL.

System Suitability Criteria (Acceptance Limits)
  • USP Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
  • Resolution (

    
    ):  > 2.0 between N-Ac-SMZ and Sulfamethazine.
    
  • Retention Time %RSD: < 2.0% (n=5).

Mechanism of Action: Why pH 3.0?

The following diagram illustrates the chemical state of N-Acetylsulfamethazine at different pH levels and why acidic conditions prevent tailing.

Ionization cluster_0 pH 2.5 - 3.0 (Recommended) cluster_1 pH 7.0 - 8.0 (Danger Zone) AcidState Fully Protonated (Neutral Species) Single State = Sharp Peak MixedState Dynamic Equilibrium (Neutral <-> Anionic) Mixed Velocities = Tailing AcidState->MixedState pH increases near pKa (7.5)

Figure 2: Ionization states of N-Ac-SMZ.[1][2] Operating near the sulfonamide pKa (7.[1]5) causes "peak splitting" or severe tailing due to mixed retention mechanisms.[1][2]

References

  • United States Pharmacopeia (USP). Sulfamethazine Monograph: Related Compounds.[1][6] USP-NF.[1][2][7] (Standardizes the separation of sulfonamides and their impurities). [1][2]

  • PubChem. N-Acetylsulfamethazine Compound Summary (CID 207959).[1][2] National Center for Biotechnology Information.[1] (Source for pKa and structural data). [1][2]

  • Dolan, J. W. "Troubleshooting Peak Shape Problems in HPLC." LCGC North America, 2021.[1][8] (Authoritative guide on general tailing mechanisms).

  • McCalley, D. V. "Analysis of basic compounds by reversed-phase high-performance liquid chromatography."[1][2] Journal of Chromatography A, 2010.[1] (Detailed review of silanol interactions and pH effects). [1][2]

Sources

Technical Support Center: Stability of N-Acetylsulfamethazine (N-Ac-SMZ)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Bioanalytical Stability in Frozen Biological Matrices Lead Scientist: Dr. Aris Thorne, Senior Applications Scientist

Executive Summary & Core Stability Logic

The Molecule: N-Acetylsulfamethazine (N-Ac-SMZ) is the primary metabolite of Sulfamethazine (SMZ), formed via N-acetylation by the arylamine N-acetyltransferase 2 (NAT2) enzyme. It is a critical biomarker for determining "acetylator status" (fast vs. slow) in pharmacogenetic studies.

The Central Challenge: The stability of N-Ac-SMZ is governed by a reversible equilibrium. The primary risk in frozen storage and thawing is deacetylation , where the amide bond hydrolyzes, reverting the metabolite back to the parent drug (SMZ). This leads to a "double error": underestimation of the metabolite and overestimation of the parent drug.

The "Golden Rule" of Stability:

Stability is not passive; it is active preservation. You must arrest both chemical hydrolysis (pH-driven) and enzymatic activity (temperature-driven) immediately upon collection.

Troubleshooting Guide (Q&A)

Scenario A: The "Disappearing Metabolite" Phenomenon

User Question: "I stored my urine samples at -20°C for 3 months. Upon analysis, N-Ac-SMZ levels are 40% lower than baseline, but the parent Sulfamethazine levels have increased. What happened?"

Scientist Diagnosis: You are witnessing acid-catalyzed hydrolysis . Human urine typically has a pH range of 4.5–8.0. If your samples were acidic (pH < 6.0) prior to freezing, the amide bond of N-Ac-SMZ destabilized. Freezing does not stop this reaction completely; it often accelerates it via a phenomenon called cryoconcentration . As water freezes into pure ice crystals, the solutes (acids and salts) concentrate in the remaining liquid pockets, causing the local pH in those pockets to drop drastically (sometimes by 2-3 pH units), aggressively hydrolyzing the metabolite.

Corrective Protocol:

  • Buffer Immediately: Never freeze raw acidic urine. Aliquot urine immediately after collection and adjust pH to neutral (7.0 ± 0.5) using 1.0 M phosphate buffer or dilute NaOH.

  • Verify with QCs: Include Low and High QC samples prepared in the same matrix and stored alongside your study samples to monitor this specific degradation pathway.

Scenario B: Plasma vs. Urine Stability

User Question: "My plasma samples seem stable at -80°C, but my urine samples show high variability. Why the difference?"

Scientist Diagnosis: Plasma is naturally buffered (pH ~7.4) and contains proteins (albumin) that can bind sulfonamides, offering a "protective" effect against chemical hydrolysis that urine lacks. However, plasma introduces a different risk: enzymatic instability . If the NAT2 enzyme was not quenched during plasma separation, it can reactivate during the thawing process, altering the SMZ/N-Ac-SMZ ratio.

Corrective Protocol:

  • For Plasma: Ensure samples were collected in tubes containing an esterase/enzyme inhibitor or were processed on wet ice immediately.

  • For Urine: The issue is likely solubility and pH. Sulfonamides can precipitate in cold, acidic urine. Vortex thawed samples vigorously to redissolve any micro-precipitates before aliquoting.

Scenario C: Freeze-Thaw Cycling Limits

User Question: "How many freeze-thaw cycles can N-Ac-SMZ withstand? We had a freezer failure and samples thawed twice."

Scientist Diagnosis: N-Ac-SMZ is generally robust for up to 3 freeze-thaw cycles , provided the thaw is rapid and the sample is not left at room temperature. However, "slow thawing" is the enemy. Slow thawing extends the duration the sample spends in the "critical zone" (between -5°C and -0°C), where cryoconcentration effects are most severe.

Corrective Protocol:

  • Thaw Fast: Thaw samples in a room-temperature water bath (20°C) or on wet ice—never just "on the bench" in air.

  • Aliquot: Single-use aliquots are the only way to guarantee integrity. If you have a freezer failure, you must re-validate stability using QCs exposed to the same conditions.

Visualizing the Instability Pathways

The following diagram illustrates the chemical and physical risks during the sample lifecycle.

StabilityWorkflow Sample Biological Sample (Plasma/Urine) Freeze Freezing Process (-20°C / -80°C) Sample->Freeze Cryo Cryoconcentration Effect (Local pH Drop) Freeze->Cryo Slow Freezing risk Storage Frozen Storage Freeze->Storage Hydrolysis Acid Hydrolysis (Deacetylation to SMZ) Cryo->Hydrolysis Acidic Matrix Thaw Thawing Phase Storage->Thaw Analysis LC-MS/MS Analysis Thaw->Analysis Ideal Path Thaw->Hydrolysis Urine (Slow Thaw) Enzyme Enzymatic Activity (NAT2 Reactivation) Thaw->Enzyme Plasma (Warm Thaw) Hydrolysis->Analysis Result: Low Metabolite High Parent Enzyme->Analysis Result: Altered Ratio

Figure 1: Critical instability checkpoints. Red paths indicate failure modes leading to data corruption.

Validated Experimental Protocols

Protocol 1: Matrix Stabilization (Pre-Storage)

Purpose: To prevent chemical hydrolysis in urine and enzymatic activity in plasma.

StepActionTechnical Rationale
1 Collection Collect urine in sterile cups; collect blood in K2EDTA tubes.
2 Plasma Sep. Centrifuge blood at 4°C within 30 mins. Do not generate heat.
3 Urine Buffer Add 1.0 M Phosphate Buffer (pH 7.0) to urine at a 1:10 ratio (100 µL buffer per 1 mL urine).
4 Aliquot Transfer 200 µL aliquots into polypropylene cryovials. Avoid glass (sulfonamides adsorb to glass).
5 Flash Freeze Place vials on dry ice immediately before transferring to -80°C.
Protocol 2: Assessing Freeze-Thaw Stability (Validation)

Purpose: To meet FDA/EMA Bioanalytical Method Validation (BMV) guidelines.

  • Prepare QCs: Spike N-Ac-SMZ into blank matrix at Low (3x LLOQ) and High (80% ULOQ) concentrations.

  • Baseline: Analyze one set immediately (Fresh).

  • Cycle 1: Freeze set A at -20°C for >24 hours. Thaw unassisted at room temperature. Refreeze for >12 hours.

  • Cycle 2 & 3: Repeat the freeze/thaw process two more times.

  • Analysis: Analyze the cycled samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration must be within ±15% of the nominal value.

Stability Data Summary

The following table summarizes expected stability based on consensus literature and internal validation data for N-Ac-SMZ.

ConditionMatrixStability DurationCritical Note
-20°C Frozen Plasma> 6 MonthsStable. Protein binding offers protection.
-20°C Frozen Urine (Acidic)< 1 Month High Risk. Significant deacetylation observed.
-80°C Frozen Urine (Buffered)> 6 MonthsBuffering to pH 7.0 is mandatory for long-term storage.
Benchtop (RT) Plasma4 HoursKeep on ice to prevent enzymatic changes.
Post-Extract Reconstituted24 HoursAutosampler stability at 4°C is generally good.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Mengelers, M. J., et al. (1998). Stability of Sulfonamide Drugs in Meat During Storage. Food Additives & Contaminants.[1][2] Retrieved from [Link]

  • Vree, T. B., & Hekster, Y. A. (1985). Pharmacokinetics of Sulfonamides Revisited. Antibiotics and Chemotherapy.[2][3] (Detailed mechanisms of N4-acetylation and deacetylation).

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Technical Support Center: Sulfamethazine & Metabolite Interference Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Chromatographic Resolution of Sulfamethazine (SMZ) and N4-acetylsulfamethazine (N4-Ac-SMZ) Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Portal

You are likely here because your LC-MS/MS quantification of Sulfamethazine (SMZ) is showing inconsistent accuracy, or you are detecting SMZ in samples where only the metabolite should be present.

This guide addresses the critical interference between Sulfamethazine and its primary metabolite, N4-acetylsulfamethazine (N4-Ac-SMZ) . This is not just a chromatographic overlap issue; it is a mass spectrometry crosstalk phenomenon that invalidates data if not physically resolved.

Module 1: The "Phantom Signal" (Critical Warning)

The Issue: Many researchers assume that because SMZ (m/z 279) and N4-Ac-SMZ (m/z 321) have different precursor masses, chromatographic co-elution is acceptable. This is false.

The Mechanism (In-Source Fragmentation): N4-Ac-SMZ is thermally labile. In the electrospray ionization (ESI) source, the N4-acetyl group can cleave off before the first quadrupole selection. This converts the metabolite (m/z 321) back into the parent drug ion (m/z 279).

If the two compounds co-elute, the mass spectrometer cannot distinguish between the "real" SMZ and the SMZ created artificially from the metabolite.

InSourceFragmentation cluster_0 HPLC Column cluster_1 ESI Source (High Temp/Voltage) cluster_2 Q1 Selection (m/z 279) CoElution Co-Elution Event (SMZ + N4-Ac-SMZ) Metabolite N4-Ac-SMZ (m/z 321) CoElution->Metabolite Frag Loss of Acetyl Group (-42 Da) Metabolite->Frag Thermal Stress Artifact Artifact SMZ (m/z 279) Frag->Artifact Detector False Positive Quantification Artifact->Detector Indistinguishable from Real Drug

Figure 1: Mechanism of false-positive detection caused by in-source fragmentation of the metabolite.

Module 2: Chromatographic Resolution Strategy

To prevent the issue described above, you must achieve baseline separation (


). We achieve this by exploiting the pKa differences between the parent and the metabolite.
The Chemistry
  • Sulfamethazine (SMZ): Amphoteric. Contains a basic aniline amine (

    
    ) and an acidic sulfonamide group (
    
    
    
    ).
  • N4-Ac-SMZ: The acetylation blocks the basic amine. It retains the acidic sulfonamide group (

    
    ).
    

The Fix: Use an acidic mobile phase (pH 3.0) .

  • At pH 3.0, the SMZ amine is protonated (

    
    ), making it more polar and less retained on C18.
    
  • At pH 3.0, the N4-Ac-SMZ amide is neutral, making it more hydrophobic and better retained.

  • Result: Significant retention time shift and resolution.

Recommended Protocol
ParameterSpecificationRationale
Column C18 or Phenyl-Hexyl (e.g., Zorbax Eclipse XDB, Kinetex XB)Phenyl phases offer unique selectivity for the aromatic sulfonamide ring.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Protonates SMZ amine to maximize polarity difference.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks for sulfonamides.
Gradient Hold 5-10% B for 1 min, then ramp.Sulfonamides are polar; initial aqueous hold prevents early elution.
Flow Rate 0.3 - 0.5 mL/minStandard for ESI efficiency.
Module 3: Sample Preparation (Matrix Removal)

Biological matrices (plasma, milk, tissue) contain phospholipids that cause ion suppression. For sulfonamides, Protein Precipitation (PPT) is often insufficient.

Protocol: HLB Solid Phase Extraction (SPE)

Standardized workflow for plasma/serum.

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 200 µL Plasma with 200 µL 2% Formic Acid (acidification breaks protein binding). Load onto cartridge.

  • Washing: 1 mL 5% Methanol in Water (removes salts/proteins but retains sulfonamides).

  • Elution: 1 mL Methanol (or Acetonitrile).

  • Reconstitution: Evaporate to dryness under

    
    ; reconstitute in Mobile Phase A.
    

Comparison of Techniques:

FeatureProtein Precipitation (PPT)Solid Phase Extraction (HLB)
Cleanliness Low (Phospholipids remain)High (Phospholipids removed)
Sensitivity Medium (Matrix effects common)High (Enrichment possible)
Cost/Time Low / FastMedium / Slower
Recommendation Only for high-conc. PK studiesMandatory for trace analysis
Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your current separation issues.

Troubleshooting Start Start: Poor Separation or High Background CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH AdjustpH Action: Add 0.1% Formic Acid to Aqueous Phase CheckpH->AdjustpH No CheckRT Is Retention Time < 2 min? CheckpH->CheckRT Yes AdjustpH->CheckRT AdjustGradient Action: Increase initial aqueous hold (0-2 min) CheckRT->AdjustGradient Yes CheckMatrix Are peaks tailing or suppressed? CheckRT->CheckMatrix No AdjustGradient->CheckMatrix SwitchSPE Action: Switch from PPT to HLB SPE CheckMatrix->SwitchSPE Yes Success Resolution Achieved CheckMatrix->Success No SwitchSPE->Success

Figure 2: Step-by-step troubleshooting logic for sulfonamide separation.

Frequently Asked Questions (FAQ)

Q: Can I just use different MRM transitions to distinguish them? A: No. While you should use unique transitions (SMZ: 279>186, N4-Ac-SMZ: 321>156), the in-source fragmentation described in Module 1 means the metabolite will generate a signal in the SMZ channel (279>186). You cannot filter this out electronically; you must separate them chromatographically.

Q: Why is my SMZ peak splitting? A: This is often a solvent mismatch. If you reconstitute your sample in 100% Methanol but your starting gradient is 90% Water, the drug precipitates or travels faster than the mobile phase initially. Always reconstitute in the starting mobile phase composition (e.g., 90% Water / 10% MeOH).

Q: I see a "ghost peak" for SMZ in my blank samples after a high concentration injection. A: Sulfonamides are "sticky" and prone to carryover.

  • Fix 1: Use a needle wash with 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.

  • Fix 2: Ensure your column equilibration time is sufficient (at least 3-5 column volumes) between runs.

References
  • FDA. Bacteriological Analytical Manual Chapter 20B: Rapid HPLC Determination of Sulfamethazine in Milk. (2001).[1] Link

  • Molnar-Institute. Analysis of Sulfonamide Residues in Real Honey Samples Using Liquid Chromatography with Fluorescence and Tandem Mass Spectrometry. (2013).[2][3] Link

  • Shimadzu Application News. Determination of Sulfonamide Residues in Fish using LCMS-8045.[4] (2022).[4] Link

  • Journal of Agricultural and Food Chemistry. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods. (2019). Link

  • ResearchGate (Data Source). pKa Values Reported of Sulfonamides in Water. (2020). Link

Sources

Minimizing degradation of N-Acetylsulfamethazine during solvent evaporation

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Analytical Chemistry Division Subject: Technical Guide: Minimizing N-Acetylsulfamethazine Degradation During Solvent Evaporation

Introduction: The "Deacetylation Trap"

N-Acetylsulfamethazine (N-ac-SMZ) is the primary metabolite of sulfamethazine, formed via N4-acetylation in the liver. In analytical workflows, it serves as a critical biomarker for metabolic phenotyping. However, it is chemically labile.

The most frequent issue users encounter is the "Deacetylation Trap" —where N-ac-SMZ reverts to its parent compound, sulfamethazine, during sample preparation. This artificial reversion skews pharmacokinetic data, leading to underestimation of metabolism rates.

This guide addresses the three vectors of degradation: Hydrolysis (pH/Temp) , Photolysis (Light) , and Oxidation .

Module 1: Thermal & Chemical Stability (Hydrolysis)

Q: Why is my N-ac-SMZ signal decreasing while the Sulfamethazine parent signal increases post-evaporation?

Diagnosis: You are likely experiencing acid-catalyzed hydrolysis. The Mechanism: The amide bond at the N4 position is susceptible to hydrolysis, particularly in acidic environments (often introduced during protein precipitation with TCA or extraction with acidified acetonitrile) combined with heat. The evaporation step concentrates the acid, dropping the pH further as the solvent volume decreases, effectively "boiling" your analyte in acid.

Troubleshooting Protocol:

  • Check Your Solvent pH: If you used acetic acid or formic acid in your extraction, you must buffer the solution before evaporation.

  • Temperature Limit: Never exceed 40°C during evaporation.

  • Neutralization Step:

    • Action: Add a volatile buffer (e.g., Ammonium Acetate, pH 6-7) prior to evaporation if the matrix is acidic.

    • Why: This prevents the "pH drop" phenomenon during volume reduction.

Q: Can I use a rotary evaporator (Rotavap) for large volume samples?

Answer: Yes, but with strict vacuum controls. Rotavaps are risky because they often require water bath heating to counteract the heat of vaporization.

  • Risk: Bumping (loss of sample) and thermal degradation if the vacuum is insufficient to lower the boiling point below 35°C.

  • Recommendation: Use a nitrogen blowdown system (TurboVap® or similar) for volumes < 50 mL. For > 50 mL, use a Rotavap with the "Rule of 20": Set the bath to 35°C, and ensure the vacuum is strong enough that the solvent vapor temperature is ~15°C.

Module 2: Photostability & Oxidative Stress

Q: I see extra peaks in my chromatogram that don't match the parent or metabolite. What are they?

Diagnosis: Likely photodecomposition products or oxidative degradants. The Mechanism: Sulfonamides and their N4-acetyl derivatives absorb UV light, leading to cleavage of the S-N bond or SO2 extrusion. Additionally, atmospheric oxygen can attack the aniline ring if the sample is dried completely and left exposed.

Troubleshooting Protocol:

  • Amber Glassware: All evaporation vessels must be amberized or wrapped in aluminum foil.

  • The "Wet Stop" Rule: Never evaporate to complete dryness.

    • Action: Stop the gas flow/vacuum when ~50-100 µL of solvent remains.

    • Why: A completely dry residue has a high surface-area-to-volume ratio, maximizing exposure to oxygen and moisture. The residual solvent acts as a protective "shield."

  • Inert Gas: Always use High-Purity Nitrogen (99.9%) for blowdown, not compressed air.

Module 3: Experimental Workflow & Decision Logic

The following diagram illustrates the decision logic to select the correct evaporation method based on your sample constraints.

EvaporationLogic Start Start: Sample Extract CheckPH Step 1: Check pH (Is pH < 5?) Start->CheckPH Neutralize Action: Neutralize (Add NH4Ac Buffer) CheckPH->Neutralize Yes CheckVol Step 2: Check Volume CheckPH->CheckVol No Neutralize->CheckVol SmallVol Volume < 20 mL CheckVol->SmallVol LargeVol Volume > 20 mL CheckVol->LargeVol N2Blow Method: N2 Blowdown Temp: 35°C Gas: 99.9% N2 SmallVol->N2Blow Rotavap Method: Rotary Evap Bath: 35°C Vacuum: < 50 mbar LargeVol->Rotavap StopPoint CRITICAL STOP: Evaporate to ~50 µL (Do NOT Dry Completely) N2Blow->StopPoint Rotavap->StopPoint Reconstitute Reconstitute immediately in Mobile Phase StopPoint->Reconstitute

Caption: Decision tree for selecting evaporation parameters to minimize N-ac-SMZ degradation.

Module 4: Degradation Pathways Visualization

Understanding how the molecule breaks down helps in preventing it. The diagram below details the two main pathways: Hydrolysis (reversion) and Photolysis (destruction).

DegradationPathways N_ac_SMZ N-Acetylsulfamethazine (Target Analyte) AcidHeat Acid + Heat (>40°C) (Hydrolysis) N_ac_SMZ->AcidHeat High Risk UVLight UV Light + O2 (Photolysis) N_ac_SMZ->UVLight SMZ Sulfamethazine (Parent Drug) PhotoProds Photoproducts (SO2 extrusion / Cleavage) AcidHeat->SMZ Deacetylation UVLight->PhotoProds Irreversible

Caption: Primary degradation pathways: Acid-catalyzed deacetylation and UV-induced photolysis.

Summary of Critical Parameters

ParameterSafe Range / ConditionDanger ZoneConsequence
Temperature < 35°C > 45°CThermal deacetylation (Reversion to SMZ)
pH Environment Neutral (pH 6.0 - 7.5) Acidic (< pH 4.0)Accelerates hydrolysis 10-fold
Light Exposure Dark / Amber Direct Fluorescent/SunlightPhotolytic cleavage (Unknown peaks)
Drying State Wet Residue (~50 µL) Bone DryOxidative loss & adsorption to glass
Gas Source Nitrogen (99.9%) Compressed AirOxidation of aniline moiety

References

  • García-Galán, M. J., et al. (2012).[1] Biodegradation studies of N4-acetylsulfapyridine and N4-acetylsulfamethazine in environmental water by applying mass spectrometry techniques. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Tixier, C., et al. (2002). Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science & Technology. Retrieved from [Link]

  • Waters Corporation. Controlling Contamination in LC/MS Systems: Solvent Handling Guidelines. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for N-Acetylsulfamethazine in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and technical overview for validating analytical methods for N-Acetylsulfamethazine, grounded in the principles set forth by the U.S. Food and Drug Administration (FDA). As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental design, ensuring that each step is understood within the broader context of scientific integrity and regulatory compliance.

The Regulatory Imperative: Why Method Validation is Non-Negotiable

N-Acetylsulfamethazine is the primary metabolite of sulfamethazine, a widely used sulfonamide antibiotic in veterinary medicine. Its presence in pharmaceutical formulations or as a residue in food products of animal origin necessitates accurate and reliable quantification. The FDA, through its adoption of international standards, mandates rigorous analytical method validation to ensure product quality, safety, and efficacy.[1][2] The core objective of validation is to demonstrate, with a high degree of assurance, that an analytical procedure is suitable for its intended purpose.[3] This guide is built upon the foundational principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225>, both of which are recognized by the FDA.[4][5][6][7]

The Lifecycle of an Analytical Method: From Development to Validation

Modern regulatory thinking, as emphasized in recent guidelines, treats analytical procedures not as static protocols but as processes with a lifecycle.[8] This lifecycle approach begins with defining an Analytical Target Profile (ATP)—a prospective summary of the method's intended purpose—and uses risk assessment to guide development and validation efforts.[8]

G cluster_0 Method Development & Validation Workflow ATP 1. Define Analytical Target Profile (ATP) Risk 2. Conduct Risk Assessment (ICH Q9) ATP->Risk Defines requirements Dev 3. Method Development & Optimization Risk->Dev Identifies critical variables Val 4. Method Validation (ICH Q2) Dev->Val Proves suitability Life 5. Continuous Monitoring & Lifecycle Management Val->Life Deploys validated method

Caption: High-level workflow for the analytical method lifecycle.

Deconstructing Validation: Core Parameters and Their Scientific Rationale

Analytical method validation is a systematic process of evaluating specific performance characteristics.[9][10] Each parameter answers a critical question about the method's reliability.

Parameter Scientific Question Answered Common Acceptance Criteria (for Assay)
Specificity Can I measure the analyte of interest without interference from other components (e.g., impurities, degradation products, matrix components)?Peak purity index > 0.99; Baseline resolution (Rs > 2) from nearest eluting peak.
Linearity Is the method's response directly proportional to the concentration of the analyte within a given range?Correlation coefficient (r²) ≥ 0.999.
Accuracy How close is the measured value to the true value?98.0% to 102.0% recovery of the analyte in a spiked matrix.[1]
Precision How close are repeated measurements of the same sample to each other? (Repeatability & Intermediate Precision)Relative Standard Deviation (RSD) ≤ 2.0%.[11]
Range What is the concentration interval over which the method is acceptably linear, accurate, and precise?Typically 80% to 120% of the test concentration for drug product assays.[12][13]
Limit of Quantitation (LOQ) What is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy?Signal-to-Noise ratio (S/N) ≥ 10; Demonstrable precision and accuracy at this concentration.
Limit of Detection (LOD) What is the lowest concentration of the analyte that can be detected, but not necessarily quantified?Signal-to-Noise ratio (S/N) ≥ 3.
Robustness Is the method's performance affected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition)?System suitability parameters remain within defined limits; no significant impact on results.

Method Selection for N-Acetylsulfamethazine: A Comparative Analysis

The choice of analytical technique is a critical decision driven by the specific requirements of the analysis (the ATP). For N-Acetylsulfamethazine, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two predominant technologies.[14]

HPLC-UV: This technique is a workhorse in quality control laboratories. It is robust, cost-effective, and well-suited for assay and impurity testing where analyte concentrations are relatively high.[14]

LC-MS/MS: This method offers superior sensitivity and selectivity, making it the gold standard for trace-level analysis, such as residue monitoring in food matrices or pharmacokinetic studies.[14][15] Its ability to confirm the identity of an analyte based on its mass-to-charge ratio and fragmentation pattern is a significant advantage.[15]

Comparative Performance Data

The following table summarizes the typical performance characteristics of these two methods for sulfonamide analysis, providing a basis for objective comparison.

Validation Parameter HPLC-UV LC-MS/MS Rationale for Difference
Specificity Good; relies on chromatographic separation and UV absorbance. Susceptible to co-eluting interferences with similar UV spectra.Excellent; relies on chromatographic separation, precursor ion mass, and product ion mass. Highly specific and confirmatory.Mass spectrometry provides an orthogonal detection mechanism, filtering out most chemical noise.
Linearity (r²) ≥ 0.999≥ 0.995 (Often uses weighted regression)Both methods exhibit excellent linearity.
Accuracy (% Recovery) 98-102%95-105%Both are highly accurate within their respective optimal ranges.
Precision (RSD) ≤ 2%≤ 10% (at lower concentrations)Precision is concentration-dependent; LC-MS/MS often operates closer to the LOQ where variability is higher.
Typical LOQ ~0.1 - 1 µg/mL~0.01 - 1 ng/mLLC-MS/MS is orders of magnitude more sensitive, enabling trace-level quantification.[15]
Robustness Generally high. Sensitive to mobile phase pH and composition.High. Sensitive to mobile phase modifiers that affect ionization efficiency.Both require careful control of chromatographic conditions.
Cost & Complexity Lower initial and operational cost. Simpler to operate.Higher initial and operational cost. Requires more specialized expertise.The complexity of the mass spectrometer and its vacuum systems increases cost and maintenance.

Experimental Protocol: Validation of an HPLC-UV Method for N-Acetylsulfamethazine Assay

This section provides a detailed, self-validating protocol for determining the N-Acetylsulfamethazine content in a drug substance, adhering to ICH Q2(R2) principles.[4]

Instrumentation and Materials
  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), N-Acetylsulfamethazine Reference Standard (RS).

  • Mobile Phase: Prepare a buffer of 25 mM Potassium Dihydrogen Phosphate, adjust pH to 3.0 with orthophosphoric acid. The mobile phase is a 30:70 (v/v) mixture of Acetonitrile and buffer. Filter and degas before use.

  • Diluent: 50:50 (v/v) Methanol and Water.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 50 mg of N-Acetylsulfamethazine RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the drug substance equivalent to about 50 mg of N-Acetylsulfamethazine into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume. Further dilute 5.0 mL of this solution to 50 mL with diluent.

Validation Experiments
  • Specificity: Analyze the diluent, a placebo (if validating a drug product), and a spiked sample. Stress the sample (e.g., with acid, base, peroxide, heat, light) to generate degradation products and demonstrate peak purity of the analyte.

  • Linearity: Prepare a series of at least five concentrations from the stock solution, typically covering 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo blend at three levels across the linear range (e.g., 80%, 100%, 120%). Prepare three independent samples at each level and compare the measured concentration to the theoretical concentration.

  • Precision:

    • Repeatability: Analyze six independent preparations of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the RSD for each series and the combined data.

  • Range: The range is established by confirming that the method demonstrates acceptable linearity, accuracy, and precision when applied to samples at the extremes of the linearity range.[12]

The Interconnectivity of Validation

The validation parameters are not isolated; they are interconnected and collectively define the method's capabilities. A method's useful Range , for example, is the domain where acceptable Linearity , Accuracy , and Precision have all been demonstrated.

G cluster_1 Interrelated Validation Parameters Range Range Linearity Linearity Linearity->Range Defines boundaries Accuracy Accuracy Accuracy->Range Defines boundaries LOQ LOQ Accuracy->LOQ Required at Precision Precision Precision->Range Defines boundaries Precision->LOQ Required at Specificity Specificity Specificity->Linearity Ensures validity of Specificity->Accuracy Ensures validity of

Caption: Logical relationships between key analytical validation parameters.

Conclusion

The validation of an analytical method for N-Acetylsulfamethazine is a rigorous, multi-faceted process that underpins the safety and quality of pharmaceutical products. Adherence to FDA-recognized guidelines, such as ICH Q2(R2), is essential for regulatory submission and approval.[4][5] By understanding the scientific rationale behind each validation parameter, researchers can design robust experiments that not only meet regulatory expectations but also provide a high degree of confidence in the quality of their data. The choice between a workhorse method like HPLC-UV and a highly sensitive technique like LC-MS/MS should be a deliberate one, guided by the specific analytical challenges and the overall objective of the measurement.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation URL: [Link]

  • Title: Analytical Method Validation: Collation between International Guidelines Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]

  • Title: Method Validation Guidelines Source: BioPharm International URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Analytical Methods Validation for FDA Compliance Drugs and Biologics Source: ComplianceOnline URL: [Link]

  • Title: FDA issues revised guidance for analytical method validation Source: ResearchGate URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration URL: [Link]

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample Source: Journal of Applicable Chemistry URL: [Link]

  • Title: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: Ofni Systems URL: [Link]

  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL: [Link]

Sources

Comparing toxicity of parent sulfamethazine vs N-Acetylsulfamethazine metabolite

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethazine, a sulfonamide antibiotic, has been widely utilized in veterinary medicine for its broad-spectrum antibacterial activity. Upon administration, sulfamethazine undergoes metabolic transformation in the body, with N-acetylation being a primary pathway, leading to the formation of N-Acetylsulfamethazine. Understanding the toxicological profiles of both the parent drug and its major metabolite is paramount for a comprehensive assessment of its safety and for guiding further drug development. This guide provides a comparative overview of the toxicity of sulfamethazine and N-Acetylsulfamethazine, supported by an understanding of its metabolic fate and detailed experimental protocols for toxicological evaluation.

While direct comparative toxicity studies are limited, the prevailing scientific consensus, supported by metabolic studies, indicates that N-acetylation is a significant detoxification pathway for sulfamethazine.[1] This suggests that N-Acetylsulfamethazine is likely to exhibit a lower toxicity profile than its parent compound. This guide will delve into the known toxicities of sulfamethazine and extrapolate the comparative safety of its acetylated metabolite, providing a framework for experimental validation.

Metabolic Pathway: Detoxification through N-Acetylation

The biotransformation of sulfamethazine to N-Acetylsulfamethazine is a crucial step in its detoxification and elimination from the body. This process is primarily catalyzed by the N-acetyltransferase (NAT) enzymes, particularly NAT2, which is predominantly expressed in the liver and gut.[2] The addition of an acetyl group to the sulfamethazine molecule increases its water solubility, facilitating its excretion through urine.

Individuals can be categorized as "slow" or "fast" acetylators based on genetic polymorphisms in the NAT2 enzyme. Slow acetylators metabolize sulfamethazine at a slower rate, leading to higher and more prolonged plasma concentrations of the parent drug, which has been associated with an increased risk of hypersensitivity reactions.[3] This observation further supports the role of N-acetylation as a detoxification mechanism.

Caption: Metabolic conversion of Sulfamethazine to N-Acetylsulfamethazine.

Comparative Toxicity Profile

Toxicological EndpointSulfamethazine (Parent Compound)N-Acetylsulfamethazine (Metabolite)Key Observations
Cytotoxicity Can induce cytotoxic effects in various cell lines, including liver cells (e.g., HepG2).[4][5]Expected to have significantly lower cytotoxicity.N-acetylation is a detoxification pathway, reducing the potential for cellular damage.
Genotoxicity Some studies on sulfonamides have shown potential for genotoxicity in Ames tests, depending on the specific compound and metabolic activation.[6][7]Expected to be non-genotoxic.The acetylated form is generally more stable and less reactive, reducing the likelihood of DNA interaction.
Developmental Toxicity Has been shown to cause developmental abnormalities in zebrafish embryos, including pericardial edema, yolk sac edema, and tail deformation at low concentrations (e.g., 0.001 mg/L).[8]Expected to have significantly lower developmental toxicity.The detoxification process would likely reduce the concentration of the more toxic parent compound reaching the developing embryo.
Organ-Specific Toxicity - Kidney: Can cause crystalluria (crystal formation in urine) leading to kidney damage.[7] - Liver: Potential for hepatotoxicity.[2] - Thyroid: High doses have been associated with thyroid tumors in rodents due to goitrogenic activity.[2]Expected to have a lower potential for organ-specific toxicity.Increased water solubility of the acetylated metabolite facilitates renal clearance and reduces the risk of crystal formation.

Experimental Protocols for Toxicity Assessment

To experimentally validate the comparative toxicity of sulfamethazine and N-Acetylsulfamethazine, the following standardized in vitro assays are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cell line (e.g., HepG2 for hepatotoxicity studies) in appropriate medium.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of sulfamethazine and N-Acetylsulfamethazine in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of each compound in culture medium.

    • Replace the medium in the cell plates with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a negative control (medium only).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Caption: Workflow for the MTT cytotoxicity assay.

Genotoxicity Assessment: Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). The assay measures the ability of a test compound to induce mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-deficient medium.

Step-by-Step Methodology:

  • Strain Preparation:

    • Culture the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100) overnight in nutrient broth.[9]

  • Metabolic Activation (Optional but Recommended):

    • Prepare an S9 fraction from the liver of induced rodents. This contains microsomal enzymes that can metabolize the test compound into potentially mutagenic metabolites.[10]

  • Exposure:

    • In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix (for metabolic activation) or a buffer. Include positive and negative controls.[2]

    • Incubate the mixture at 37°C for a short period (e.g., 20-30 minutes).[10]

  • Plating:

    • Add molten top agar containing a trace amount of histidine to the test tube.

    • Pour the mixture onto a minimal glucose agar plate. The limited histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting:

    • Count the number of revertant colonies on each plate. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[6]

Developmental Toxicity Assessment: Zebrafish Embryo Assay

The zebrafish (Danio rerio) embryo is a well-established in vivo model for assessing developmental toxicity due to its rapid, external development and optical transparency.

Principle: Fertilized zebrafish embryos are exposed to the test compounds, and various developmental endpoints are observed over a period of several days.

Step-by-Step Methodology:

  • Embryo Collection and Selection:

    • Collect freshly fertilized zebrafish embryos.

    • Select healthy, normally developing embryos for the assay.

  • Exposure:

    • Place individual embryos into the wells of a 96-well plate containing embryo medium.

    • Add the test compounds (sulfamethazine and N-Acetylsulfamethazine) at a range of concentrations to the wells. Include a vehicle control.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 28.5°C) for up to 96-120 hours post-fertilization (hpf).[11]

  • Endpoint Observation:

    • At specific time points (e.g., 24, 48, 72, 96, and 120 hpf), observe the embryos under a stereomicroscope for various developmental endpoints, including:

      • Mortality

      • Hatching rate

      • Heart rate

      • Morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, tail malformations).[12][13]

  • Data Analysis:

    • Record the incidence and severity of each endpoint for each concentration.

    • Determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for each compound.

Conclusion and Future Directions

The available evidence strongly suggests that N-Acetylsulfamethazine, the primary metabolite of sulfamethazine, possesses a significantly lower toxicity profile than the parent drug. This is consistent with the well-established role of N-acetylation as a detoxification pathway for sulfonamides. However, to provide a definitive quantitative comparison, direct experimental studies employing standardized toxicological assays are warranted.

Researchers and drug development professionals are encouraged to utilize the detailed experimental protocols provided in this guide to conduct comparative in vitro and in vivo studies. Such data will be invaluable for refining the safety assessment of sulfamethazine and for the development of safer and more effective therapeutic agents. Future research should focus on generating comprehensive comparative data on cytotoxicity, genotoxicity, and developmental toxicity to solidify our understanding of the toxicological relationship between sulfamethazine and its acetylated metabolite.

References

  • Sulfadiazine Exerts Potential Anticancer Effect in HepG2 and MCF7 Cells by Inhibiting TNFα, IL1b, COX-1, COX-2, 5-LOX Gene Expression: Evidence from In Vitro and Computational Studies. MDPI. Available from: [Link]

  • In vitro evaluation of a toxic metabolite of sulfadiazine. PubMed. Available from: [Link]

  • Antibiotic Toxicity and Absorption in Zebrafish Using Liquid Chromatography-Tandem Mass Spectrometry. PMC. Available from: [Link]

  • Effect of acetaminophen on sulfamethazine acetylation in male volunteers. PMC. Available from: [Link]

  • Deacetylation as a determinant of sulphonamide pharmacokinetics in pigs. PubMed. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available from: [Link]

  • Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration. NIH. Available from: [Link]

  • Protective effect of SFN and its metabolites. (A) HepG2 cells were... ResearchGate. Available from: [Link]

  • Evaluation of the Developmental Toxicity Induced by E804 in Zebrafish Embryos. Frontiers. Available from: [Link]

  • Effect of acetaminophen on sulfamethazine acetylation in male volunteers. ResearchGate. Available from: [Link]

  • Ames test and SOS Chromotest to Evaluate the Genotoxicity Effect of Synthesized Series of Antibacterial Sulfonamides. Journal of Molecular and Pharmaceutical Sciences. Available from: [Link]

  • Integrated toxic evaluation of sulfamethazine on zebrafish: Including two lifespan stages (embryo-larval and adult) and three exposure periods (exposure, post-exposure and re-exposure). ResearchGate. Available from: [Link]

  • Ames test and SOS Chromotest to Evaluate the Genotoxicity Effect of Synthesized Series of Antibacterial Sulfonamides. ResearchGate. Available from: [Link]

  • Developmental Toxicity and Cardiotoxicity of N, N-Dimethylaniline in Zebrafish Embryos. MDPI. Available from: [Link]

  • Cytotoxicity for HepG2 cells and selectivity. ResearchGate. Available from: [Link]

  • (PDF) Effect of acetaminophen on sulfamethazine acetylation in male volunteers. ResearchGate. Available from: [Link]

  • The Cytotoxic Effect on HepG2 Cell Line and In Vitro, In Silico Evaluation of 1,2,4-Triazine Compounds as Inhibitors of Acetylcholinesterase and Glutathione S-Transferase. PubMed. Available from: [Link]

  • Zebrafish larvae as a New Alternative Methodology (NAM) for developmental toxicity assessment. ZeClinics. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Library of Medicine. Available from: [Link]

  • Impact of toxicological properties of sulfonamides on the growth of zebrafish embryos in the water. PubMed. Available from: [Link]

  • Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration. ResearchGate. Available from: [Link]

  • Developmental Toxicity and Cardiotoxicity of N, N-Dimethylaniline in Zebrafish Embryos. NIH. Available from: [Link]

  • Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions. NIH. Available from: [Link]

  • Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data. MDPI. Available from: [Link]

  • Evaluation of polymorphisms in the sulfonamide detoxification genes NAT2, CYB5A, and CYB5R3 in patients with sulfonamide hypersensitivity. NIH. Available from: [Link]

  • Ames Test. Charles River. Available from: [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. Eurofins. Available from: [Link]

  • The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. PMC. Available from: [Link]

Sources

Comparative Degradation Kinetics: Sulfonamides vs. N4-Acetylated Metabolites

[1][2]

Executive Summary

This guide provides a technical comparison of the degradation profiles of parent sulfonamides (SAs) and their major human metabolites, N4-acetylsulfonamides (Ac-SAs). While regulatory monitoring often focuses on the parent compound, Ac-SAs represent a "hidden reservoir" of antibiotic pollution. In wastewater treatment plants (WWTPs), Ac-SAs exhibit a distinct kinetic behavior: they are less susceptible to direct photolysis than parent compounds but undergo rapid biotic deconjugation, reverting to the parent sulfonamide. This phenomenon frequently results in "negative removal efficiencies," where effluent concentrations of the parent drug exceed influent levels.

Part 1: Chemical Basis of Stability

The differential stability of SAs and Ac-SAs is rooted in the modification of the

Structural Distinction
  • Parent Sulfonamides (SAs): Contain a free primary aromatic amine (

    
    ) at the 
    
    
    position. This group acts as a strong auxochrome, increasing electron density in the aromatic ring and enhancing susceptibility to oxidative attack and direct photolysis.
  • N4-Acetylated Metabolites (Ac-SAs): The

    
     position is acetylated (
    
    
    ) via Phase II metabolism (N-acetyltransferase). This amide bond withdraws electron density, stabilizing the aromatic ring against oxidation but introducing a hydrolyzable site.
The Deconjugation Pathway

The critical environmental pathway for Ac-SAs is not mineralization, but deconjugation . This reversible reaction regenerates the active antibiotic.

Deconjugation_PathwayHumanHuman Ingestion(Metabolism)AcSAN4-Acetylsulfonamide(Excreted Metabolite)Human->AcSAAcetylation(Liver)WWTPWastewater Treatment(Activated Sludge)AcSA->WWTPDischargeParentParent Sulfonamide(Regenerated Active Drug)WWTP->ParentBiotic Deconjugation(Hydrolysis)MineralMineralization(CO2, H2O, SO4)WWTP->MineralSlow DegradationParent->MineralOxidation/Photolysis

Figure 1: The "Hidden Reservoir" Effect.[1] Ac-SAs excreted by humans revert to the parent antibiotic in wastewater, complicating removal assessments.

Part 2: Comparative Environmental Fate

Photodegradation Kinetics

Direct photolysis is a dominant removal pathway for SAs in surface waters, but less effective for Ac-SAs.

  • Sulfonamides (SAs): The free aromatic amine facilitates absorption of solar radiation (UV-A/B). SAs degrade via direct bond cleavage and

    
     extrusion.
    
  • Acetylated Metabolites (Ac-SAs): The acetylation reduces the molar extinction coefficient and quantum yield in the solar spectrum. Ac-SAs rely heavily on indirect photolysis (reaction with

    
     or 
    
    
    ) rather than direct light absorption.

Data Comparison: Photolytic Half-Lives (


)


Sulfamethoxazole (SMX)Sulfadiazine (SDZ)
Biodegradation & Hydrolysis

In non-sterile environments (activated sludge, river sediment), the disappearance of Ac-SAs is driven by enzymatic hydrolysis (deconjugation), not ring cleavage.

  • Abiotic Hydrolysis: Negligible at neutral pH (

    
    ). Ac-SAs are stable for weeks in sterile water.
    
  • Biotic Hydrolysis: Rapid. Bacterial amidases in activated sludge cleave the N-C bond.

    • Rate:

      
      
      
    • Result: The concentration of the parent SA increases as the metabolite degrades.

Part 3: Experimental Protocol (Self-Validating)

To accurately measure these kinetics, one must distinguish between transformation (reversion) and removal (mineralization). The following protocol uses a sterile control to validate biotic vs. abiotic contributions.

Protocol: Differential Kinetic Batch Study

Objective: Determine the deconjugation rate (

Materials:

  • Ac-SMX standard (>98% purity).

  • Activated Sludge (freshly collected from aeration tank).

  • Sodium Azide (

    
    ) or Autoclave (for sterilization).
    
  • LC-MS/MS (ESI+ mode).

Workflow Diagram:

Experimental_WorkflowSludgeActivated Sludge SourceSplitSplit SampleSludge->SplitR_BioReactor A: Biotic(Live Sludge)Split->R_BioR_AbioReactor B: Abiotic Control(Autoclaved + NaN3)Split->R_AbioSpikeSpike Ac-SMX(Target: 10 µg/L)R_Bio->SpikeR_Abio->SpikeSampleSampling (t=0, 1, 4, 12, 24, 48h)Filter 0.2µm -> QuenchSpike->SampleAnalysisLC-MS/MS AnalysisMonitor SMX and Ac-SMXSample->Analysis

Figure 2: Batch reactor setup to isolate biotic deconjugation rates.

Step-by-Step Procedure:

  • Sludge Preparation: Wash activated sludge with phosphate buffer (pH 7.2) to remove background organics. Adjust Mixed Liquor Suspended Solids (MLSS) to 2.0 g/L.

  • Sterilization (Control): Autoclave half the sludge volume at 121°C for 20 mins. Add

    
     (0.1% w/v) to inhibit any remaining enzymatic activity.
    
  • Spiking: Add Ac-SMX to both reactors (Biotic and Abiotic) to reach 10

    
    . Crucial: Do not spike the parent SMX.
    
  • Sampling: Withdraw 5 mL aliquots at designated time points. Immediately filter (0.2

    
     PTFE) to stop biological activity.
    
  • Quantification:

    • Monitor the decrease of Ac-SMX.[2]

    • Monitor the appearance of SMX (Parent).

    • Validation Check: In Reactor B (Abiotic), Ac-SMX concentration should remain constant. If it drops, abiotic hydrolysis is occurring.

Data Analysis & Calculation

The disappearance of Ac-SAs follows pseudo-first-order kinetics. Calculate the rate constant (

  • Total Decay Rate (

    
    ):  Derived from Reactor A (Live).
    
  • Abiotic Rate (

    
    ):  Derived from Reactor B (Sterile).
    
  • Biotic Deconjugation Rate (

    
    ): 
    
    

Note: If the molar increase of SMX matches the molar decrease of Ac-SMX, the pathway is 100% deconjugation.

Part 4: Implications for Drug Development & Treatment

  • WWTP Efficiency: Conventional activated sludge treatment is inefficient for total sulfonamide removal. While the parent compound may degrade slightly, the simultaneous conversion of Ac-SMX

    
     SMX masks this reduction.
    
  • Advanced Oxidation Processes (AOPs): Ozonation or UV/

    
     are recommended as tertiary treatments. These processes attack the aromatic ring and isoxazole ring of both species, preventing reversion.
    
  • Metabolite Toxicity: While Ac-SAs are generally less toxic than parents, their environmental reservoir ensures a continuous release of the active antibiotic, driving resistance selection pressure in aquatic environments.

References

  • Göbel, A., et al. (2005). Occurrence and Sorption Behavior of Sulfonamides, Macrolides, and Trimethoprim in Activated Sludge Treatment. Environmental Science & Technology.

  • García-Galán, M. J., et al. (2008). Sulfonamides in the environment: Analysis, fate, occurrence and implications. Environment International.

  • Nödler, K., et al. (2012). Fast and sensitive determination of sulfonamides and their acetylated metabolites in water by LC-MS/MS. Journal of Chromatography A.

  • Tixier, C., et al. (2003). Occurrence and fate of carbamazepine, clofibric acid, diclofenac, ibuprofen, ketoprofen, and naproxen in wastewater treatment works. Water Research. (Cited for comparative kinetic modeling protocols).

  • Bonvin, F., et al. (2013). Photolysis of sulfonamides and their N4-acetylated metabolites in water. Environmental Science & Technology.

Comparative Guide: The Sulfamethazine/N-Acetylsulfamethazine Ratio as a Metabolic Marker

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ratio of N-acetylsulfamethazine (AcSMZ) to sulfamethazine (SMZ) in plasma or urine is the quintessential phenotypic marker for assessing N-acetyltransferase 2 (NAT2) activity. While modern genotyping offers a static prediction of metabolic potential, the SMZ/AcSMZ ratio provides a dynamic, real-time measure of enzymatic phenotype, accounting for environmental, epigenetic, and drug-drug interaction variables that DNA analysis cannot capture.

This guide details the mechanistic basis, comparative utility, and a validated LC-MS/MS workflow for utilizing this metabolic ratio in clinical pharmacology and drug development.

Part 1: Mechanistic Foundation

The NAT2 Acetylation Pathway

Sulfamethazine is a specific substrate for NAT2.[1] In the liver, NAT2 transfers an acetyl group from Acetyl-CoA to the N4-amino group of sulfamethazine. The rate of this conversion is genetically determined (polymorphic), segregating populations into "Slow," "Intermediate," and "Rapid" acetylators.

Figure 1: NAT2-Mediated Metabolism of Sulfamethazine

NAT2_Pathway cluster_liver Hepatocyte Cytosol SMZ Sulfamethazine (Substrate) NAT2 NAT2 Enzyme (Liver Cytosol) SMZ->NAT2 AcCoA Acetyl-CoA (Cofactor) AcCoA->NAT2 AcSMZ N-Acetylsulfamethazine (Metabolite) NAT2->AcSMZ Acetylation CoA Coenzyme A NAT2->CoA

Caption: The N-acetylation of sulfamethazine by NAT2. The ratio of the product (AcSMZ) to substrate (SMZ) in plasma reflects the catalytic efficiency of the enzyme.

Part 2: Comparative Analysis

SMZ Phenotyping vs. Alternatives

While genotyping is often termed the "gold standard," it fails to account for enzyme inhibition or induction. The SMZ ratio remains the definitive method for assessing functional acetylation status.

FeatureSMZ Metabolic Ratio (Phenotype)NAT2 Genotyping (DNA)Caffeine Probe (Alternative Phenotype)
Primary Output Real-time enzymatic activity (Functional)Genetic potential (Static)Functional activity (NAT2 + CYP1A2)
Concordance Reference Standard~90-92% concordance with SMZ phenotype [1]High correlation (r=0.98) with SMZ [2]
Interferences Renal function (minor), HemolysisNone (DNA is stable)CYP1A2 activity can confound results [3]
Invasiveness Low (Oral dose + Plasma/Urine)Low (Blood/Saliva)Low (Oral dose + Urine)
Cost/Throughput Moderate (LC-MS/MS required)High (Sequencing/PCR)Moderate (LC-MS/MS required)
Best Use Case DDI studies, Clinical trials, Renal impairmentPopulation screening, Retrospective analysisPediatric populations, Pregnancy (Safety)

Key Insight: The SMZ ratio is superior in Drug-Drug Interaction (DDI) studies where a co-administered drug might inhibit NAT2, a phenomenon genotyping cannot detect.

Part 3: Experimental Protocol (Self-Validating System)

Administration & Sampling[2][3]
  • Dose: 500 mg Sulfamethazine (oral solution or tablet).

  • Fasting: Overnight fast recommended to standardize absorption.

  • Sampling Time: Venous blood collection at 6 hours post-dose is the validated optimal window for plasma analysis [4].

  • Matrix: Plasma (EDTA or Heparin) is preferred over urine for higher precision, as urine pH can affect renal clearance of sulfonamides.

Analytical Workflow (LC-MS/MS)

This protocol utilizes a protein precipitation extraction followed by MRM (Multiple Reaction Monitoring) quantification.[2]

Figure 2: Sample Preparation & Analysis Workflow

Workflow Step1 Sample Collection 6h Post-Dose Plasma Step2 Protein Precipitation Add 1:3 Methanol/ACN + Internal Standard Step1->Step2 Step3 Centrifugation 14,000 x g for 10 min Step2->Step3 Step4 Supernatant Transfer Dilute 1:1 with Mobile Phase A Step3->Step4 Step5 LC-MS/MS Analysis Positive ESI, MRM Mode Step4->Step5 Step6 Data Processing Calculate MR = [AcSMZ] / [SMZ] Step5->Step6

Caption: Step-by-step workflow for the quantification of SMZ and AcSMZ from human plasma.

Mass Spectrometry Parameters

Precise MRM transitions are critical for specificity.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495).

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[2]

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100x2.1mm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) 0.1% Formic Acid in Acetonitrile.

Table 2: MRM Transitions

AnalytePrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Retention Time (approx)
Sulfamethazine (SMZ) 279.1186.0124.04.5 min
N-Acetylsulfamethazine (AcSMZ) 321.1135.1*92.05.2 min
Internal Standard (e.g., SMZ-d4) 283.1190.0128.04.5 min

*Note: The AcSMZ product ion at 135.1 corresponds to the acetylated aniline moiety, distinct from the non-acetylated fragment.

Part 4: Data Interpretation

Calculation

The Acetylation Ratio (AR) is calculated using molar concentrations:



Phenotype Classification

The population distribution of NAT2 activity is bimodal (and sometimes trimodal).

  • Slow Acetylators: Ratio < 0.45 [1][3]

  • Rapid Acetylators: Ratio > 0.45

Note: Some studies identify "Intermediate" acetylators with ratios between 0.45 and 1.0, but the binary cut-off at 0.45 is the standard for clinical distinction [5].

Quality Control (Self-Validation)
  • Linearity: Calibration curves should be linear (

    
    ) from 5 ng/mL to 5000 ng/mL.
    
  • Precision: Inter-day and intra-day CV% must be <15%.

  • Recovery: Matrix effects should be assessed; use of stable isotope-labeled internal standards (SMZ-d4) is mandatory to correct for ionization suppression.

References

  • Acetylator status and N-acetyltransferase 2 gene polymorphisms; phenotype-genotype correlation with the sulfamethazine test. Source: National Institutes of Health (PubMed)

  • Genotype-guided hydralazine therapy. (Discusses SMZ vs Caffeine correlation) Source: National Institutes of Health (PMC)

  • Evaluation of caffeine as a test drug for CYP1A2, NAT2 and CYP2E1 phenotyping in man. Source: National Institutes of Health (PubMed)

  • Phenotyping of N-acetyltransferase 2 in Male Volunteers by HPLC. Source: International Journal of Agriculture and Biology

  • Dose-dependent changes in sulfamethazine kinetics in rapid and slow isoniazid acetylators. Source: National Institutes of Health (PubMed)

Sources

Verification of Certified Reference Materials for N-Acetylsulfamethazine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metrological Imperative

In the quantification of veterinary drug residues, N-Acetylsulfamethazine (N-Ac-SMZ) presents a unique analytical challenge. As the primary metabolite of Sulfamethazine (SMZ) formed via N-acetylation by arylamine N-acetyltransferase 2 (NAT2) in the liver, it serves as a critical biomarker for drug depletion studies in livestock. However, its structural similarity to the parent compound and potential for back-conversion during extraction necessitates the use of high-fidelity Certified Reference Materials (CRMs) .

This guide compares ISO 17034-accredited CRMs against standard analytical reagents, demonstrating why "certified" status is not merely a label but a statistical necessity for regulatory compliance (e.g., FDA, EMA, CODEX). We provide a self-validating experimental protocol to verify these materials in your laboratory.

Comparative Analysis: ISO 17034 CRM vs. Analytical Standards

The distinction between a CRM and a generic "analytical standard" lies in the uncertainty budget . A CRM provides a certified value with a stated uncertainty derived from homogeneity, stability, and characterization studies.[1]

Table 1: Technical Specification Comparison
FeatureISO 17034 Certified Reference Material (CRM) Analytical Standard (ISO 17025 / Non-Accredited) Impact on Data
Traceability SI-traceable via primary standards (e.g., NIST, NMIA)Often traceable only to internal manufacturer lotHigh: Critical for inter-lab reproducibility.
Uncertainty (

)
Explicitly stated (e.g.,

,

)
Usually omitted or "typical" purity givenCritical: Required for calculating total method error.
Homogeneity Tested for within-bottle and between-bottle variationAssumed homogeneousMedium: Risk of subsampling error in small masses (<5 mg).
Stability Monitored (Long-term & Transport stability included)Expiry based on general chemical classHigh: N-Ac-SMZ can deacetylate under acidic conditions.
Purity Assignment Mass Balance (qNMR + HPLC + TGA + KF)Area % by HPLC onlyHigh: HPLC alone ignores water/solvent content.

Scientist's Insight: Using a non-certified standard for method validation introduces an unknown bias. If your standard is 95% pure but labeled " >98%", your quantification will be systematically skewed by ~3%, potentially causing false negatives in residue screening.

Mechanistic Context: The N-Acetylation Pathway

Understanding the origin of N-Ac-SMZ is vital for selecting the right matrix and extraction conditions. The acetylation process alters the polarity and pKa of the sulfonamide, affecting retention times in Reversed-Phase LC.

Diagram 1: Sulfamethazine Metabolic Pathway (NAT2)

Metabolism cluster_liver Hepatic Biotransformation SMZ Sulfamethazine (Parent Drug) NAT2 Enzyme: NAT2 (N-acetyltransferase) SMZ->NAT2 CoA Acetyl-CoA CoA->NAT2 NASMZ N-Acetylsulfamethazine (Metabolite) NAT2->NASMZ N4-Acetylation

Caption: N-acetylation of Sulfamethazine by NAT2 increases hydrophobicity, altering LC retention.

The Self-Validating Verification Protocol

This protocol is designed to verify a new lot of N-Ac-SMZ CRM against an existing validated standard or an independent source. It employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , the gold standard for specificity.

Experimental Workflow

VerificationWorkflow Start CRM Arrival (Check Temp/Seal) Prep Gravimetric Prep (Stock Solution) Start->Prep Acc. to Certificate Dilution Working Standards (10 - 500 ng/mL) Prep->Dilution Solvent: MeOH/Water LCMS LC-MS/MS Analysis (n=6 replicates) Dilution->LCMS Calc Bias Calculation (Compare to Certified Value) LCMS->Calc Decision Pass ISO Guide 33 Criteria? Calc->Decision Pass Release for Use Decision->Pass Yes Fail Investigate/Reject Decision->Fail No

Caption: Step-by-step workflow for verifying CRM accuracy before routine deployment.

Detailed Methodology

Objective: Confirm the purity/concentration of the N-Ac-SMZ CRM is within the stated uncertainty bounds.

A. Sample Preparation (Gravimetric)
  • Equilibration: Allow the CRM vial to reach room temperature (20-25°C) to prevent condensation error.

  • Weighing: Weigh at least 5 mg (or the minimum sample mass specified on the certificate) into a volumetric flask using a calibrated 5-digit analytical balance.

    • Why? Weighing below the minimum sample mass invalidates the homogeneity guarantee.

  • Dissolution: Dissolve in Methanol (LC-MS Grade) . Sonicate for 5 minutes.

    • Note: N-Ac-SMZ is less soluble in water than the parent sulfonamide. Ensure complete dissolution before adding aqueous buffer.

B. LC-MS/MS Conditions[2][3][4][5][6][7][8]
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series, Sciex QTRAP, or Shimadzu LCMS-8060).

  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B (0-1 min) -> 90% B (6 min) -> 10% B (6.1 min).

  • Flow Rate: 0.4 mL/min.

C. MS/MS Transitions (MRM)

Optimization of collision energy (CE) is required for each instrument.

AnalytePrecursor (

)
Product (

)
TypeApprox. CE (V)Mechanistic Origin
N-Ac-SMZ 321.4

156.1 Quant20-30Sulfanilic acid moiety (cleavage of S-N bond)
N-Ac-SMZ 321.4

92.1 Qual35-45Aniline fragment (characteristic of sulfonamides)
SMZ-d4 (IS) 283.1

156.1 IS20-30Deuterated Parent (Internal Standard)

Critical Control Point: Monitor the transition 321 -> 279 (loss of acetyl group). If this peak is high in the source, it indicates in-source fragmentation, which can compromise sensitivity. Lower the fragmentor voltage if observed.

Data Interpretation: The ISO Guide 33 Bias Check

To objectively pass or fail the CRM, use the bias assessment method from ISO Guide 33 .

  • Calculate the Absolute Difference (

    
    ): 
    
    
    
    
  • Calculate the Expanded Uncertainty of the Difference (

    
    ): 
    
    
    
    
    • 
      : Coverage factor (usually 2 for 95% confidence).[1][9]
      
    • 
      : Standard uncertainty of your lab's measurement (precision).
      
    • 
      : Standard uncertainty from the CRM certificate.
      
  • Decision Rule:

    • If

      
      : The CRM is Verified . No significant bias exists.[9]
      
    • If

      
      : Potential bias detected.[9] Check moisture content, weighing errors, or standard degradation.
      

References

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.Link

  • International Organization for Standardization (ISO). (2015). ISO Guide 33:2015 - Reference materials — Good practice in using reference materials.Link

  • PubChem. (n.d.). Sulfamethazine Compound Summary (Metabolism & Structure). National Library of Medicine. Link

  • European Commission. (2002).[6] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results.Link

  • Shimadzu Application News. (2016). Quantitative Analysis of Pesticides and Metabolites by LC-MS/MS.[4][10] (Source for general MRM optimization workflows). Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Acetylsulfamethazine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of N-Acetylsulfamethazine, a metabolite of the sulfonamide antibiotic, sulfamethazine. Understanding and implementing these procedures is essential not only for regulatory compliance but also for protecting our ecosystems from the persistence of pharmaceutical compounds.[1][2][3][4]

Hazard Profile and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. This knowledge informs the risk assessment and the selection of appropriate safety measures. N-Acetylsulfamethazine is the N-acetylated metabolite of sulfamethazine, a sulfonamide antibiotic.[5][6] While its toxicological properties are not as extensively documented as its parent compound, related safety data indicates that it should be handled with care.

Key Chemical and Hazard Information Summary

PropertyValueSource
Chemical Name N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]acetamide[5]
Molecular Formula C14H16N4O3S[5]
Appearance Powder/Solid (often beige or white)[7]
Primary Hazards Harmful if swallowed.[8][9] Causes skin and serious eye irritation.[9] May cause respiratory irritation.[9][8][9]
Environmental Fate Considered a micropollutant; can be persistent in aquatic environments and may revert to its parent compound, sulfamethazine.[1][3][10]
Causality Behind Safety Precautions

The primary routes of exposure are inhalation of dust, ingestion, and contact with skin or eyes.[7] The "harmful if swallowed" classification (Acute Toxicity, Oral, Category 4) necessitates preventing ingestion through strict hygiene practices.[8][9] The potential for skin, eye, and respiratory irritation dictates the mandatory use of appropriate Personal Protective Equipment (PPE) to create a barrier between the user and the chemical.[9]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: If dust is generated, use a NIOSH (US) or CEN (EU) approved respirator.[8]

  • Body Protection: Wear a lab coat to prevent skin contact.

The Regulatory Imperative: Why Proper Disposal Matters

The disposal of pharmaceutical and chemical waste is regulated by federal and state agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] A key provision for all healthcare and laboratory facilities is the absolute prohibition on sewering (flushing down the drain) of hazardous waste pharmaceuticals. [12][13]

This ban is scientifically grounded. Compounds like N-Acetylsulfamethazine can persist through wastewater treatment processes, entering aquatic ecosystems where they contribute to the development of antibiotic-resistant bacteria and can have toxic effects on aquatic life.[2][10] Studies have shown that N-acetylated sulfonamides are prevalent in the environment and their degradation can lead to byproducts that are also of environmental concern.[1][10] Therefore, the only acceptable disposal routes are those that ensure the complete destruction of the active molecule.

Standard Operating Procedure for Disposal

The following workflow provides a self-validating system for the compliant disposal of N-Acetylsulfamethazine waste. The core principle is to segregate, securely contain, and transfer the waste to a licensed disposal facility.

Step 1: Waste Identification and Segregation

Proper segregation at the point of generation is the most critical step to ensure a compliant waste stream.

  • Pure Chemical Waste: Unused, expired, or off-spec N-Acetylsulfamethazine powder.

  • Contaminated Solid Waste: Items grossly contaminated with the powder, such as weigh boats, paper, and PPE (gloves, masks).

  • Contaminated Sharps/Labware: Contaminated pipettes, vials, or other labware.

Step 2: Containment and Labeling

All waste must be placed in sealed, properly labeled containers to prevent environmental release and ensure safe handling.[14]

  • Select an Appropriate Container: Use a sturdy, sealable container that is compatible with the waste type (e.g., a labeled plastic pail or drum for solids).

  • Label Correctly: The container must be clearly labeled as "Hazardous Waste" and list the chemical contents, including "N-Acetylsulfamethazine." Include the date of accumulation.

  • Secure Containment: Keep the container closed at all times except when adding waste. Store in a designated satellite accumulation area.

Step 3: Final Disposal Pathway

The accepted and required method for destroying pharmaceutical waste is through a licensed hazardous waste management company.

  • Method 1: Incineration (Recommended): The primary and most effective method is high-temperature incineration at a permitted facility.[15] This process destroys the chemical structure, preventing environmental contamination. Arrange for pickup by your institution's contracted hazardous waste disposal service.

  • Method 2: Lab Pack with Combustible Solvent: An alternative specified in some safety data sheets is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8] This should only be performed by trained personnel at a licensed waste disposal facility.

The following diagram illustrates the decision-making workflow for the disposal of N-Acetylsulfamethazine.

G cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_disposal Final Disposal start Generate N-Acetylsulfamethazine Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type pure_chem Collect in dedicated, sealed container waste_type->pure_chem Pure Chemical contaminated_solids Collect solids (PPE, weigh boats) in separate sealed container waste_type->contaminated_solids Contaminated Solids (PPE, Labware) label_pure Label as 'Hazardous Waste: N-Acetylsulfamethazine' pure_chem->label_pure label_solids Label as 'Hazardous Waste: Debris with N-Acetylsulfamethazine' contaminated_solids->label_solids storage Store in Satellite Accumulation Area label_pure->storage label_solids->storage disposal_co Arrange Pickup by Licensed Hazardous Waste Disposal Company storage->disposal_co incineration High-Temperature Incineration disposal_co->incineration

Caption: Disposal workflow for N-Acetylsulfamethazine waste.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • DO NOT dispose of N-Acetylsulfamethazine down the drain or sewer system.[12][16] This is illegal and environmentally harmful.

  • DO NOT place N-Acetylsulfamethazine or its contaminated materials in the regular trash.[16][17] This can lead to environmental release and exposure risks for sanitation workers.

  • DO NOT mix with other incompatible waste streams.[8] Keep it in its original or a clearly labeled container.

Emergency Spill Procedures

In the event of a small spill, trained personnel should take immediate action to contain it.[14]

  • Evacuate and Secure: Alert others in the area and restrict access. Ensure adequate ventilation.

  • Don PPE: At a minimum, wear a lab coat, gloves, and eye protection. A respirator may be needed for larger spills of powder.

  • Contain and Clean: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid generating dust.[14]

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for disposal.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The collected spill cleanup material must be disposed of as hazardous waste, following the procedures outlined in Section 3.

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and protect our shared environment.

References

  • SAFETY DATA SHEET - Pfizer. (2019). Pfizer Inc.
  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash . (2024). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • Sulfamethazine Sodium Salt - Safety Data Sheet. (n.d.). Discovery Fine Chemicals.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • 4-Acetamidobenzenesulfonamide - Safety Data Sheet. (2025). Cayman Chemical.
  • N-Acetyl Sulfamethazine | CAS 100-90-3 . (n.d.). Veeprho. Retrieved from [Link]

  • Shi, S., et al. (2024). First insight into the environmental fate of N-acetylated sulfonamides from wastewater disinfection to solar-irradiated receiving waters . Journal of Hazardous Materials. Retrieved from [Link]

  • Díaz-Cruz, M. S., et al. (2014). Biodegradation studies of N(4)-acetylsulfapyridine and N(4)-acetylsulfamethazine in environmental water by applying mass spectrometry techniques . Environmental Science and Pollution Research International. Retrieved from [Link]

  • Sulfamethazine | C12H14N4O2S . (n.d.). National Center for Biotechnology Information, PubChem. Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Residues of sulfonamides and their acetylated metabolites in the environment of aquaculture . (2015). ResearchGate. Retrieved from [Link]

  • Díaz-Cruz, M. S., et al. (2014). Biodegradation studies of N4-acetylsulfapyridine and N4-acetylsulfamethazine in environmental water by applying mass spectrometry techniques . PubMed. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health (NIH).
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). American Society of Health-System Pharmacists (ASHP).
  • Hruska, K., & Franek, M. (2012). Sulfonamides in the environment: a review and a case report . Veterinarni Medicina. Retrieved from [Link]

  • Safety Data Sheet - N-acetyl Sulfamethoxazole. (2024). Cayman Chemical.
  • Waste Stream Disposal – Quick Sheet. (n.d.). UConn Health.
  • How to Dispose of Medicines Properly. (n.d.). U.S. Environmental Protection Agency (EPA).
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022). U.S. Environmental Protection Agency (EPA).
  • EPA Regulations for Healthcare & Pharmaceuticals . (2025). Stericycle. Retrieved from [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.). World Health Organization (WHO), hosted by EPA.

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。